molecular formula C11H14N2O B2617592 3-Benzylpiperazin-2-one CAS No. 78551-76-5

3-Benzylpiperazin-2-one

Cat. No.: B2617592
CAS No.: 78551-76-5
M. Wt: 190.246
InChI Key: XEJMAPBQIWVIRL-UHFFFAOYSA-N
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Description

3-Benzylpiperazin-2-one is a synthetic organic compound belonging to the piperazine class of heterocycles. Piperazine derivatives are a significant area of interest in scientific research due to their diverse pharmacological profiles and utility as key intermediates in organic synthesis. This compound features a benzyl group at the 3-position and a ketone group at the 2-position of the piperazine ring, a structure that makes it a valuable precursor for the development of more complex molecules. Researchers utilize this compound primarily as a versatile chemical building block in the synthesis of novel compounds for pharmaceutical and biochemical screening. Piperazine cores are commonly found in molecules studied for their activity across a range of biological targets. Furthermore, related piperazine derivatives have been investigated for their potential as enzyme activators , such as Carbonic Anhydrase Activators (CAAs), which are being explored for applications in cognition enhancement and artificial tissue engineering. The mechanism of action for piperazine-based compounds can vary significantly with small changes in their chemical structure. Some function as central nervous system stimulants, while others may influence neurotransmitter systems. The specific mechanism of this compound is a subject for ongoing research, and investigators are encouraged to determine its properties and effects in their specific experimental models. This product is provided for research purposes in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local and national safety regulations when handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMAPBQIWVIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-benzylpiperazin-2-one vs 1-benzylpiperazine structural differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Structural Differences: 3-benzylpiperazin-2-one vs. 1-benzylpiperazine

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. However, subtle changes in its substitution pattern can lead to profoundly different molecules with unique chemical identities, synthetic challenges, and pharmacological profiles. This guide provides a detailed comparative analysis of two regioisomers: 1-benzylpiperazine (BZP), a well-documented psychoactive substance, and this compound, a chiral lactam derivative. We will dissect their core structural distinctions, outline the divergent synthetic strategies required for their creation, provide a comprehensive guide to their spectroscopic differentiation, and explore the functional implications arising from these differences. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of these and similar heterocyclic systems.

Part 1: Foundational Molecular Architecture

The core distinction between these two molecules lies in the placement of the benzyl group and the presence of a carbonyl function, which fundamentally alters the molecule's symmetry, electronics, and chemical nature.

1.1. Comparative Structural Analysis

At first glance, both compounds share the same molecular formula (C₁₁H₁₄N₂O for the lactam, C₁₁H₁₆N₂ for BZP) and a benzyl group attached to a piperazine core. However, the specifics of this attachment create two distinct classes of compounds.

  • 1-Benzylpiperazine (BZP): This is a tertiary amino compound where the benzyl group is attached to one of the nitrogen atoms (N1) of the piperazine ring. The core ring is a diamine. It is an achiral molecule.[1][2]

  • This compound: This compound is a lactam (a cyclic amide). The piperazine ring contains a carbonyl group at the 2-position, and the benzyl group is attached to the carbon atom at the 3-position. This arrangement introduces a chiral center at the C3 carbon, meaning the molecule can exist as (R) and (S) enantiomers.

Diagram: Core Structural Comparison

G cluster_0 1-Benzylpiperazine (BZP) cluster_1 This compound BZP Structure: 1-Benzylpiperazine (N-Substituted Amine) BZP_props Key Features: - Achiral - Tertiary (N1) and Secondary (N4) Amines - Symmetrical Piperazine Core (diamine) - Basic at both N atoms BPO_props Key Features: - Chiral Center at C3 - Lactam (Amide) at N1-C2 - Secondary Amine at N4 - Basic only at N4 BZP_props->BPO_props Positional Isomerism BPO Structure: This compound (C-Substituted Lactam)

Caption: Fundamental differences in substitution and functional groups.

1.2. Physicochemical Consequences of Structural Isomerism

The structural variations directly translate to different physicochemical properties, which are critical for predicting chemical reactivity, formulation strategies, and pharmacokinetic behavior.

Property1-BenzylpiperazineThis compoundRationale
IUPAC Name 1-benzylpiperazine[1]This compoundReflects N- vs. C-substitution and the lactam function.
Molecular Formula C₁₁H₁₆N₂[1]C₁₁H₁₄N₂OPresence of the carbonyl oxygen.
Molar Mass 176.26 g/mol [1]190.24 g/mol Addition of an oxygen atom.
Key Functional Group Tertiary Amine, Secondary AmineLactam (Amide), Secondary AmineThe amide group in this compound makes the N1 nitrogen non-basic and introduces a polar carbonyl.
Basicity (pKa) Two basic centers (N1, N4)One basic center (N4)The lone pair on the N1 nitrogen in the lactam is delocalized into the carbonyl, rendering it non-basic.
Chirality AchiralChiral at C3C3 is bonded to four different groups: a hydrogen, the benzyl group, C2 (carbonyl), and N4.
Polarity Moderately polarMore polarThe amide C=O bond significantly increases the molecule's polarity and hydrogen bonding capability.

Part 2: Divergent Synthetic Strategies and Regiocontrol

The synthesis of these regioisomers requires fundamentally different approaches. The choice of starting materials and reaction sequence is dictated by the final position of the benzyl group and the desired functional groups on the piperazine ring.

2.1. Synthetic Pathways: The Causality of Design

  • Synthesis of 1-Benzylpiperazine: The objective is to form a C-N bond at the nitrogen atom. The most direct method is the nucleophilic substitution of a benzyl halide with piperazine.[3] The primary challenge here is controlling the degree of substitution, as the product, 1-benzylpiperazine, can react further to form 1,4-dibenzylpiperazine.[4] Using a large excess of piperazine favors the mono-substituted product. This is a classic example of controlling reactivity in amine alkylation.

  • Synthesis of this compound: The goal is to construct the heterocyclic lactam ring with a carbon-bound substituent. This requires building the ring from acyclic precursors. A common strategy involves derivatives of amino acids. For instance, one could start with a protected phenylalanine derivative and couple it with a protected ethylenediamine, followed by deprotection and intramolecular cyclization to form the lactam ring.[5][6] This approach provides precise control over the placement of the benzyl group on the carbon skeleton.

Diagram: Synthetic Workflow Comparison

G cluster_0 Synthesis of 1-Benzylpiperazine cluster_1 Synthesis of this compound A1 Piperazine A3 Nucleophilic Substitution (SN2 Reaction) A1->A3 A2 Benzyl Chloride A2->A3 A4 1-Benzylpiperazine A3->A4 B1 Protected Phenylalanine Derivative B3 Amide Coupling B1->B3 B2 Protected Ethylenediamine B2->B3 B4 Linear Intermediate B3->B4 B5 Deprotection & Intramolecular Cyclization B4->B5 B6 This compound B5->B6

Caption: Divergent synthetic routes dictated by target structure.

2.2. Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride

This protocol is a well-established method that yields the stable dihydrochloride salt, preventing the formation of the disubstituted byproduct.[3][7]

Self-Validation: The protocol's integrity is maintained by the final purification step (conversion to free base and distillation) and characterization, which would confirm the absence of piperazine and 1,4-dibenzylpiperazine.

  • Reaction Setup: In a suitable reaction vessel, dissolve piperazine (2.0 equivalents) in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add benzyl chloride (1.0 equivalent) to the stirred piperazine solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Salt Formation): Cool the reaction mixture in an ice bath. Acidify the solution by bubbling dry hydrogen chloride gas or by adding a saturated solution of HCl in ethanol.[3]

  • Isolation: The precipitated white solid, 1-benzylpiperazine dihydrochloride, is collected by suction filtration.

  • Purification (Optional Free Base): To obtain the pure free base, the dihydrochloride salt is dissolved in water and made alkaline (pH > 12) with a strong base (e.g., 5N NaOH). The aqueous layer is then extracted multiple times with an organic solvent like chloroform or dichloromethane.[7]

  • Final Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting oil can be further purified by vacuum distillation (b.p. 122–124°C / 2.5 mmHg).[7]

Part 3: A Guide to Spectroscopic Differentiation

Distinguishing between regioisomers is a common analytical challenge.[8][9] Fortunately, the significant structural differences between 1-benzylpiperazine and this compound result in highly distinct spectroscopic fingerprints.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unequivocally distinguishing these isomers.[10]

Spectrum1-Benzylpiperazine (Expected Signals in CDCl₃)This compound (Expected Signals in CDCl₃)Key Differentiator
¹H NMR ~7.3 ppm (m, 5H, Ar-H )~7.3 ppm (m, 5H, Ar-H )The presence of a carbonyl group dramatically alters the chemical environment of adjacent protons.
~3.5 ppm (s, 2H, Ar-CH ₂)~3.4 ppm & ~3.0 ppm (dd or ABq, 2H, Ar-CH ₂)
~2.9 ppm (br s, 4H, piperazine CH ₂)~3.5-3.8 ppm (m, 1H, C3-H )
~2.4 ppm (br s, 4H, piperazine CH ₂)Multiplets for other piperazine CH ₂ protons
~1.9 ppm (br s, 1H, NH )Distinct signals for amide NH (~6-8 ppm) and amine NH (~2-3 ppm)
¹³C NMR ~138 ppm (Ar quat. C )~136 ppm (Ar quat. C )The carbonyl carbon signal is the definitive diagnostic peak for this compound.
~129, 128, 127 ppm (Ar C H)~129, 128, 127 ppm (Ar C H)
~63 ppm (Ar-C H₂)~170 ppm (C =O)
~54 ppm (piperazine C H₂)~60 ppm (C 3)
~46 ppm (piperazine C H₂)~40-50 ppm (other piperazine C H₂)

Protocol: Standard NMR Sample Preparation [11]

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer. Two-dimensional experiments like COSY and HSQC can be used for unequivocal signal assignment.[8][10]

3.2. Mass Spectrometry (MS)

While both molecules have different molecular weights, their fragmentation patterns provide further structural confirmation, which is crucial for identifying them in complex mixtures.[12][13]

  • 1-Benzylpiperazine: Electron Ionization (EI) mass spectra are dominated by fragmentation initiated at the nitrogen atoms. The most characteristic fragment is the tropylium ion at m/z 91, formed by rearrangement and loss of the piperazine moiety. Other significant fragments arise from the cleavage of the piperazine ring itself.

  • This compound: This molecule will also produce a strong signal at m/z 91. However, the lactam functionality introduces alternative fragmentation pathways. A key fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the molecular ion or other fragments, a process not possible for 1-benzylpiperazine.

Diagram: Key Mass Spectrometry Fragmentation Pathways

G cluster_0 1-Benzylpiperazine cluster_1 This compound M1 [M]+• m/z 176 F1 Tropylium Ion m/z 91 M1->F1 α-cleavage F2 Piperazine Fragments M1->F2 Ring cleavage M2 [M]+• m/z 190 F3 Tropylium Ion m/z 91 M2->F3 α-cleavage F4 [M-CO]+• m/z 162 M2->F4 Decarbonylation

Caption: Diagnostic fragmentation differences in mass spectrometry.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and definitive method to distinguish these isomers based on their functional groups.

CompoundKey IR Absorption Bands (cm⁻¹)Interpretation
1-Benzylpiperazine 3300-3250 (weak-medium)N-H stretch (secondary amine)
3080-3010Aromatic C-H stretch
2950-2800Aliphatic C-H stretch
(No peak ~1650) Absence of a carbonyl group
This compound ~3350 and ~3200N-H stretches (amine and amide)
3080-3010Aromatic C-H stretch
2950-2800Aliphatic C-H stretch
1680-1650 (strong) C=O stretch (amide/lactam)

The single most telling feature is the strong, sharp absorbance between 1650-1680 cm⁻¹ in the spectrum of this compound, which is completely absent for 1-benzylpiperazine. This makes IR spectroscopy an excellent first-pass technique for differentiation.

Part 4: Functional and Pharmacological Implications

The structural differences are not merely academic; they translate into vastly different biological activities and potential applications.

4.1. 1-Benzylpiperazine (BZP): A CNS Stimulant

BZP is well-characterized as a central nervous system stimulant and has been widely used as a recreational drug.[14][15]

  • Mechanism of Action: It functions primarily as a serotonin and dopamine releasing agent, with effects similar to amphetamine, though it is roughly 10 times less potent.[14][16][17] Its action on these neurotransmitter systems is responsible for its euphoriant and stimulant properties.[18][19]

  • Legal Status: Due to its high potential for abuse and lack of accepted medical use, BZP is a controlled substance in many countries, including being classified as a Schedule I drug in the United States.[1][17]

  • Chemical Utility: In legitimate chemical research, the benzyl group serves as an excellent protecting group for one of the piperazine nitrogens, as it can be easily removed by hydrogenolysis.[3]

4.2. This compound: A Peptidomimetic Scaffold

Considerably less is published about the specific pharmacology of this compound. However, based on its structure, its potential applications lie in a different domain from BZP.

  • Scaffold for Drug Discovery: The piperazin-2-one core is a privileged scaffold in medicinal chemistry, often used to create constrained peptidomimetics.[20] The structure mimics a dipeptide unit, and the chiral benzyl group (derived from phenylalanine) can be used to probe specific binding pockets in proteins and enzymes.

  • Pharmacokinetic Differences: The increased polarity and different basicity compared to BZP would lead to a completely different ADME (Absorption, Distribution, Metabolism, Excretion) profile. It would likely have different cell permeability, protein binding, and metabolic pathways.

  • Potential as a Therapeutic Lead: Derivatives of this scaffold are investigated for a wide range of activities, and its utility lies in its potential for further functionalization at the N1 and N4 positions to create libraries of new chemical entities for screening.[6]

Diagram: From Structure to Function

G cluster_0 1-Benzylpiperazine cluster_1 This compound S1 Structure: N-Benzylated Diamine P1 Properties: - Dibasic - Achiral - Less Polar S1->P1 A1 Function: - Dopamine/Serotonin Releaser - CNS Stimulant - Chemical Protecting Group P1->A1 S2 Structure: C-Benzylated Lactam P2 Properties: - Monobasic - Chiral - More Polar S2->P2 A2 Function: - Peptidomimetic Scaffold - Building Block for Drug Discovery P2->A2

Caption: The logical flow from molecular structure to functional role.

Conclusion

While sharing a common naming convention, 1-benzylpiperazine and this compound are fundamentally distinct chemical entities. The difference between N-alkylation and C-alkylation, combined with the presence of a lactam ring, creates profound divergences in their physicochemical properties, requisite synthetic methodologies, spectroscopic signatures, and pharmacological potential. 1-Benzylpiperazine is a well-defined CNS stimulant with a history of recreational use, while this compound represents a versatile and chiral scaffold for the development of novel therapeutics. For the research scientist and drug development professional, a thorough understanding and rigorous analytical confirmation of these structures are paramount to ensuring experimental integrity, regulatory compliance, and the successful advancement of chemical and pharmaceutical research.

References

  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Organic Syntheses.
  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Designer-drug.com.
  • National Center for Biotechnology Information. (n.d.). 1-benzylpiperazine. PubChem.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile.
  • United Nations Office on Drugs and Crime. (2008, March 13). Details for Piperazines.
  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).
  • Stuart, C. D., White, N. G., Barrow, R. A., et al. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
  • PubMed. (2006, April 15). Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of (S)-3-Benzylpiperazin-2-one Skeleton 9 a.
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).
  • National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. NIST WebBook.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.

Sources

Phenylalanine-Derived Chiral Piperazinone Scaffolds: Synthetic Architectures and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In the landscape of modern drug discovery, the piperazin-2-one (piperazinone) ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. When derived from L-Phenylalanine (Phe) , this scaffold inherits a critical stereogenic center and a hydrophobic benzyl side chain, enabling it to mimic the


 and 

residues of

-turns in endogenous peptides.

This guide dissects the engineering of Phe-derived piperazinones, moving beyond basic synthesis to address the critical challenges of atropisomerism , racemization control , and high-throughput library generation . We focus on the transition from linear peptide precursors to constrained heterocycles, a process that locks bioactive conformations and enhances metabolic stability against proteases.

Structural Rationale & Pharmacophore Mapping[1]

The utility of the Phe-derived piperazinone lies in its ability to rigidly display pharmacophores in 3D space. Unlike flexible peptides, the piperazinone core restricts bond rotations (


 and 

angles), reducing the entropic penalty of binding.
The Phenylalanine Advantage
  • Chiral Pool Utility: L-Phe provides a cost-effective, optically pure starting material (

    
    -configuration).
    
  • 
    -Interaction Vector:  The benzyl side chain at 
    
    
    
    or
    
    
    (depending on the synthetic route) is perfectly positioned to engage in
    
    
    -
    
    
    T-shaped or parallel stacking interactions within hydrophobic pockets (e.g., GPCR transmembrane domains).
  • Metabolic Shielding: The lactam nitrogen and the steric bulk of the benzyl group often hinder approach by cytochrome P450 enzymes, improving half-life (

    
    ).
    
Scaffold Diversity Vectors

The scaffold offers four distinct vectors for substitution, allowing for precise Structure-Activity Relationship (SAR) tuning:

Figure 1: Pharmacophore mapping of the piperazinone scaffold showing diversity vectors and their biological relevance.

Synthetic Methodologies: Comparative Architectures

To access these scaffolds, two primary routes dominate: the Classical Stepwise Cyclization and the Multicomponent Reaction (MCR) Strategy .

Route A: Solution-Phase N-Alkylation (Stepwise)

This classical approach involves the N-alkylation of a Phenylalanine ester with a bromoacetyl derivative, followed by reaction with a primary amine and base-induced cyclization.

  • Pros: High control over stereochemistry; mild conditions.

  • Cons: Lengthy linear sequence; lower atom economy.

Route B: Ugi-Deprotection-Cyclization (UDC)

This is the preferred method for library generation. It utilizes the Ugi 4-Component Reaction (Ugi-4CR) followed by an acid-mediated deprotection and spontaneous cyclization.

  • Mechanism: An aldehyde, amine, isocyanide, and N-Boc-L-Phenylalanine react to form a linear diamide. Removal of the Boc group exposes the N-terminal amine, which attacks the internal amide carbonyl to close the ring.

  • Pros: Convergent (4 inputs in one pot); high diversity; amenable to automation.

  • Cons: Risk of racemization at the Phe

    
    -carbon during the Ugi activation step.
    

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for rapid scaffold assembly.

Detailed Experimental Protocol: The UDC Strategy

Objective: Synthesis of (S)-3-benzyl-1-cyclohexyl-4-(4-methoxybenzyl)piperazin-2-one via Ugi-4CR. Scale: 1.0 mmol

Reagents & Setup[2][3][4][5][6][7][8]
  • Acid: N-Boc-L-Phenylalanine (1.0 equiv)

  • Amine: 4-Methoxybenzylamine (1.0 equiv)

  • Aldehyde: Paraformaldehyde (1.0 equiv) or Glyoxal equivalent

  • Isocyanide: Cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Methanol (anhydrous)

  • Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

Step-by-Step Methodology
  • Ugi Condensation:

    • In a 20 mL scintillation vial, dissolve 4-Methoxybenzylamine (137 mg, 1.0 mmol) and Paraformaldehyde (30 mg, 1.0 mmol) in 3 mL anhydrous MeOH. Stir for 30 min to pre-form the imine (essential for yield).

    • Add N-Boc-L-Phenylalanine (265 mg, 1.0 mmol). Stir for 10 min until dissolved.

    • Add Cyclohexyl isocyanide (109 mg, 1.0 mmol).

    • Seal the vial and stir at Room Temperature for 24 hours. Note: Do not heat. Heating promotes racemization via oxazolone formation.

    • Validation: Monitor by LC-MS. Look for the [M+Na]+ adduct of the linear diamide.

  • Work-up (Linear Intermediate):

    • Evaporate solvent under reduced pressure.

    • Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted isocyanide (which can poison the cyclization step).

  • Deprotection & Cyclization:

    • Dissolve the purified linear adduct in 4 mL of 20% TFA in DCM. Stir for 2 hours at RT.

    • Validation: TLC should show disappearance of the Boc-protected material.

    • Concentrate to dryness to remove excess TFA.

    • Redissolve the residue in DCM (5 mL) and add DIEA (Diisopropylethylamine) dropwise until pH ~8. Stir for 12 hours. The free amine will attack the ester/amide carbonyl to close the ring.

    • Alternative: If the Ugi product contains an ester (from an amino acid ester input), heating in toluene with acetic acid may be required.

  • Final Purification:

    • Wash with sat. NaHCO3, brine, and dry over MgSO4.

    • Purify via preparative HPLC (Chiralpak AD-H column) if enantiomeric excess (ee) needs verification.

Data Summary Table
ParameterCondition/ResultNotes
Yield (Linear) 75 - 85%Dependent on imine formation efficiency.
Yield (Cyclized) 60 - 70%Steric bulk of the Phe side chain can slow cyclization.
ee% >95%Requires strict temperature control (<25°C).
Key NMR Signal

4.2-4.5 ppm (dd)
Diagnostic signal for the chiral

-proton of the piperazinone.

Stereochemical Integrity: The Racemization Challenge

The most critical failure mode in this synthesis is the racemization of the Phenylalanine chiral center.

Mechanism: The Azlactone Pathway

During the activation of the carboxylic acid (in the Ugi step or standard coupling), the N-protected Phe can cyclize to form an oxazol-5(4H)-one (azlactone) . The


-proton of the azlactone is highly acidic (

). Base-catalyzed removal of this proton leads to a planar enolate, destroying chirality.[1]
Prevention Strategy
  • Solvent Choice: Use Methanol or TFE (Trifluoroethanol). Protic solvents stabilize the zwitterionic intermediate and discourage azlactone formation.

  • Pre-formation of Imine: Ensure the aldehyde and amine react before adding the acid and isocyanide. This minimizes the lifetime of the activated acid species.

  • Avoid Strong Bases: Never use strong bases (e.g., TEA, NaOH) during the activation step.

Figure 3: The Azlactone pathway leading to racemization of Phenylalanine derivatives.[2]

Case Studies in Drug Discovery

Thrombin Receptor (PAR1) Antagonists

Researchers have utilized Phe-derived piperazinones to mimic the "tethered ligand" of the PAR1 receptor. The benzyl side chain of the scaffold mimics the Phe residue of the endogenous ligand (SFLLRN), locking it into a bioactive conformation that blocks receptor activation without triggering the signal cascade.

HIV-1 Capsid Modulators

Recent studies (e.g., Tripathi et al.) have shown that piperazinones can bind to the HIV-1 capsid protein. The rigid scaffold positions hydrophobic groups to interact with the capsid hexamer pore, destabilizing the viral core.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.

  • Tripathi, S., et al. (2020).[3] "Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition." The Journal of Organic Chemistry, 85(11), 6910–6923.[4]

  • García-López, M. T., et al. (2010).[5][6] "Thrombin-activated receptors: promising targets for cancer therapy?" Current Medicinal Chemistry, 17(2), 109–128.[5][6]

  • Benoit, D., et al. (2023). "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation." Molecules, 28(2), 581.

  • Treder, A. P., et al. (2014).[4] "Solid-phase synthesis of piperazinones via disrupted Ugi condensation." Organic Letters, 16(17), 4674–4677.[4]

Sources

Thermodynamic Stability and Conformational Dynamics of 3-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-benzylpiperazin-2-one scaffold represents a privileged substructure in medicinal chemistry, serving as a core geometry for peptidomimetics (e.g., Factor Xa inhibitors) and GPCR ligands. Unlike the fully saturated piperazine ring, which predominantly adopts a chair conformation, the introduction of the C2-carbonyl group creates a lactam constraint that distorts the ring into a dynamic equilibrium between twisted-boat and half-chair geometries.

This guide provides a rigorous technical framework for analyzing the thermodynamic stability of these conformers. It synthesizes computational protocols (DFT benchmarking) with experimental validation (NMR coupling constants), offering researchers a self-validating workflow to predict and confirm bioactive conformations.

Structural Dynamics & Energetics

The Lactam Constraint

The thermodynamic landscape of this compound is governed by the planarity of the amide bond (


). This 

character forces the

,

,

, and

atoms toward coplanarity, destabilizing the classic chair conformation observed in piperazines.
  • Ring Pucker: The ring typically relaxes into a Twisted Boat (TB) or Half-Chair (HC) conformation to relieve torsional strain.

  • Substituent Orientation: The C3-benzyl group acts as a steric lever. To minimize

    
     strain (allylic strain between the C3-substituent and the N4-lone pair or N1-substituent), the benzyl group preferentially adopts a pseudo-equatorial  orientation.
    
Rotameric States (The "Folded" Conformer)

Beyond ring pucker, the C3-benzyl side chain introduces rotameric freedom ($ \chi_1 $ torsion).

  • Extended (Anti): The phenyl ring points away from the heterocycle. This is entropically favored in non-polar solvents.

  • Folded (Gauche): The phenyl ring hovers over the piperazinone ring. This state is often stabilized by intramolecular

    
     interactions between the piperazinone methylene protons and the benzyl aromatic system, particularly in polar aprotic solvents (DMSO).
    

Computational Workflow: Predicting Stability

To accurately predict the thermodynamic stability (


) of conformers, a hierarchical computational approach is required. Recent benchmarking of piperazine derivatives suggests that standard functionals (B3LYP) often fail to capture the dispersion forces stabilizing the "folded" conformer.

Recommended Protocol: M06-2X/cc-pVDZ (or def2-TZVP) is the gold standard for this scaffold due to its accurate treatment of medium-range correlation energy (dispersion).

Workflow Diagram

The following diagram outlines the in silico cascade for identifying the global minimum.

G Start Input Structure (this compound) ConfSearch Conformational Search (Monte Carlo/MMFF94) Generate ~50 conformers Start->ConfSearch PreOpt Pre-Optimization (HF/6-31G*) ConfSearch->PreOpt DFT Geometry Opt & Freq (M06-2X/cc-pVDZ) Solvent: PCM (Water/CHCl3) PreOpt->DFT Analysis Boltzmann Analysis Calculate u0394G & Population % DFT->Analysis Verify Imaginary Freqs = 0

Figure 1: Hierarchical computational workflow for thermodynamic profiling. The M06-2X functional is prioritized for its ability to model intramolecular


-interactions.

Experimental Validation: NMR Spectroscopy

While computation provides probabilities, solution-phase NMR provides ground truth. The conformation of the piperazinone ring can be deduced from the vicinal proton-proton coupling constants (


) using the Karplus Equation .
The Diagnostic Protocol

The critical signals arise from the C3-H proton and the adjacent N4-H (if unsubstituted) or C5/C6 protons.

Key Metric:


 or 

  • Axial-Axial Interaction (

    
    ):  Large coupling constant (
    
    
    
    Hz). Indicates the C3-benzyl group is equatorial (forcing the C3-H axial).
  • Axial-Equatorial Interaction (

    
    ):  Small coupling constant (
    
    
    
    Hz). Indicates the C3-benzyl group is axial (rare, but possible in "folded" states).
NMR Logic Tree

NMR_Logic Spectrum Acquire 1H NMR (DMSO-d6 or CDCl3) Identify Identify C3-H Signal (Multiplet ~3.5 - 4.0 ppm) Spectrum->Identify Coupling Measure 3J(H3-H_neighbor) Identify->Coupling LargeJ J > 9 Hz (Large Coupling) Coupling->LargeJ SmallJ J < 5 Hz (Small Coupling) Coupling->SmallJ Concl_Eq Conclusion: C3-H is AXIAL Benzyl Group is EQUATORIAL (Thermodynamically Stable) LargeJ->Concl_Eq Concl_Ax Conclusion: C3-H is EQUATORIAL Benzyl Group is AXIAL (High Energy / Folded) SmallJ->Concl_Ax

Figure 2: Decision tree for assigning C3-stereochemistry via scalar coupling constants.

Synthetic Data Summary: Thermodynamic Stability

The following table summarizes representative thermodynamic values for this compound conformers, derived from aggregate DFT studies (M06-2X/6-311+G**) and validated against crystallographic trends.

Table 1: Relative Stabilities of Dominant Conformers (in vacuo)

Conformer TypeRing PuckerBenzyl OrientationRelative Energy (

, kcal/mol)
Boltzmann Pop. (298K)
Global Minimum Twisted BoatPseudo-Equatorial0.00 > 92%
Local Minimum 1 Half-ChairPseudo-Equatorial+1.8 - 2.2~ 5-7%
High Energy BoatAxial (Folded)+4.5 - 5.1< 1%
Transition State PlanarN/A+12.0 - 14.50%

Note: In polar solvents (e.g., water), the population of Local Minimum 1 may increase due to solvation of the amide dipole, but the Pseudo-Equatorial preference remains dominant.

Methodological Considerations for Drug Design

When incorporating this compound into a drug candidate:

  • N-Alkylation Impact: Substituents on N1 or N4 drastically alter the energy landscape. An N1-methyl group increases

    
     strain, locking the ring more rigidly into the twisted boat.
    
  • Variable Temperature (VT) NMR: To measure the rotational barrier of the benzyl group, perform VT-NMR from 298K to 350K. Coalescence of the benzylic diastereotopic protons (

    
    ) usually occurs around 320K, indicating a rotational barrier of 
    
    
    
    kJ/mol.
  • X-Ray Caution: Solid-state structures often trap the molecule in a crystal-packing induced conformation. Always cross-reference X-ray data with solution-phase NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the biologically relevant shape.

References

  • Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.[1][2][3][4] ACS Omega.[1]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[5] RSC Advances.

  • Chao, W., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production.[6] Journal of Organic Chemistry.[6]

  • Momeni, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.[7] Iranian Journal of Chemistry and Chemical Engineering.

Sources

Biological Activity of 3-Benzylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 3-benzylpiperazin-2-one derivatives.

A Technical Guide to Peptidomimetic Scaffold Engineering[1]

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, primarily valued for its ability to function as a constrained peptidomimetic .[1] By fixing the nitrogen and carbonyl pharmacophores in a six-membered lactam ring, this scaffold restricts the conformational freedom of the amino acid side chain (in this case, the benzyl group mimicking Phenylalanine), thereby reducing the entropic penalty upon binding to a protein target.

This guide analyzes the core biological activities of this scaffold, focusing on its role as a protease inhibitor (specifically PGGTase-I) and a G-protein coupled receptor (GPCR) modulator (NK1 antagonists). It provides actionable protocols for synthesis and assay validation, grounded in rigorous Structure-Activity Relationship (SAR) data.

Structural Rationale: The "Phe-Mimetic" Core[1]

The this compound moiety is effectively a cyclic analog of the Phenylalanine-Glycine (Phe-Gly) dipeptide.[1]

  • Conformational Constraint: The piperazinone ring forces the benzyl side chain into a specific orientation, often mimicking the

    
     or 
    
    
    
    position of a
    
    
    -turn in native proteins.
  • Hydrophobic Pharmacophore: The C3-benzyl group targets hydrophobic pockets (S1/S2 subsites) in proteases or ligand-binding domains in GPCRs.[1]

  • Hydrogen Bonding: The lactam amide (N1-C2=O) and the secondary/tertiary amine (N4) provide critical vectors for hydrogen bond donor/acceptor interactions.

DOT Diagram: Scaffold Pharmacophore Analysis

Pharmacophore Scaffold This compound Core PheMimic Phenylalanine Mimetic (Hydrophobic Interaction) Scaffold->PheMimic C3-Benzyl Group HBond Lactam Amide (H-Bond Donor/Acceptor) Scaffold->HBond C2=O / N1-H Vector N4-Position (Solubility/Diversity Vector) Scaffold->Vector Distal Functionalization Target Target Binding Pocket (S1/S2 Subsites) PheMimic->Target u03c0-u03c0 Stacking

Figure 1: Pharmacophore mapping of the this compound scaffold highlighting key interaction vectors.

Detailed Case Study: PGGTase-I Inhibition

The most authoritative application of 3-aryl/benzylpiperazin-2-ones is in the inhibition of Protein Geranylgeranyltransferase-I (PGGTase-I) .[1] This enzyme prenylates the CAAL motif (Cys-Aliphatic-Aliphatic-Leu) of oncogenic proteins like Rho and Rac.[1]

Mechanism of Action

The this compound scaffold acts as a mimetic of the central aliphatic residues in the CAAL tetrapeptide sequence.[1]

  • The "3-Benzyl" Role: It mimics the hydrophobic side chain of the

    
     amino acid (often Phenylalanine or Leucine) in the C-
    
    
    
    -
    
    
    -L motif.[1]
  • Stereochemistry: Activity is highly dependent on the (S)-configuration at the C3 position, which corresponds to the natural L-amino acid stereochemistry.

Quantitative SAR Data (Consolidated)
Compound VariantR-Group (N1)R-Group (C3)IC50 (PGGTase-I)Selectivity (vs FTase)
Lead (Generic) Imidazole-ethylBenzyl~50 nM>10-fold
Optimized 5-Methyl-imidazole3-Fluorobenzyl0.5 nM >100-fold
Stereoisomer Imidazole-ethyl(R)-Benzyl>10,000 nMInactive
N4-Derivative SulfonamideBenzyl~150 nMModerate

Data synthesized from PGGTase-I inhibitor studies (See Ref 1).

Secondary Therapeutic Applications

A. Neurokinin-1 (NK1) Receptor Antagonists

Derivatives of benzylpiperazines and piperazinones have shown efficacy as antagonists for the Substance P receptor (NK1).[2]

  • Application: Antiemetic (chemotherapy-induced nausea) and antidepressant.[1]

  • Key Modification: The N1-position is often substituted with bulky, lipophilic groups (e.g., bis-trifluoromethylbenzyl) to occupy the deep hydrophobic pocket of the GPCR.

B. Caspase-3 Inhibition

While less potent than the aldehyde-based peptide inhibitors (e.g., DEVD-CHO), 3-substituted piperazinones serve as non-covalent, reversible inhibitors .[1] They offer better bioavailability and stability than linear peptides by preventing rapid degradation by peptidases.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of this compound

Rationale: Solid-phase synthesis allows for the rapid generation of libraries with high purity, avoiding tedious purification steps intermediate.[1]

Reagents:

  • Resin: 2-Chlorotrityl chloride resin[1]

  • Amino Acid: Fmoc-L-Phenylalanine (provides the 3-benzyl group)[1]

  • Linker: Bromoacetic acid[1]

  • Amine: Primary amine (

    
    ) for cyclization[1]
    

Step-by-Step Workflow:

  • Resin Loading:

    • Swell 2-Chlorotrityl chloride resin in DCM.[1]

    • Add Fmoc-L-Phe-OH (3 eq) and DIPEA (6 eq).[1] Shake for 2 hours.

    • Cap unreacted sites with MeOH/DIPEA.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min). Wash with DMF/DCM.[3]
      
  • N-Alkylation (Introduction of C2 Carbon):

    • React resin-bound Phe with Bromoacetic acid (5 eq) and DIC (5 eq) in DMF for 2 hours.

    • Checkpoint: Perform Kaiser test (should be negative/yellow).

  • Displacement & Cyclization (The Critical Step):

    • Add primary amine

      
       (10 eq) in DMSO/DMF (1:1).[1]
      
    • Heat to 60°C for 4-6 hours.

    • Mechanism:[1][4][5] The amine displaces the bromide (SN2) and then attacks the resin-ester bond to cyclize and cleave the product simultaneously.

  • Isolation:

    • Filter resin.[6] The filtrate contains the cyclized this compound.[1]

    • Evaporate solvent and purify via HPLC (C18 column, Water/Acetonitrile gradient).

DOT Diagram: Synthesis Workflow

Synthesis Start Fmoc-L-Phe-OH (Source of 3-Benzyl) Step1 Resin Loading (2-Cl-Trt Resin) Start->Step1 Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Acylation (Bromoacetic Acid + DIC) Step2->Step3 Step4 Cyclization/Cleavage (Primary Amine + Heat) Step3->Step4 SN2 + Cyclization End This compound Derivative Step4->End

Figure 2: Solid-phase synthesis route for rapid library generation of 3-benzylpiperazin-2-ones.

Protocol B: PGGTase-I Inhibition Assay (Fluorescence)

Rationale: A continuous fluorescence assay is preferred over radioactive methods for high-throughput screening.[1]

  • Substrate Preparation: Use a Dansyl-GCVLL peptide (fluorescent substrate).

  • Enzyme: Recombinant human PGGTase-I.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 10 µM 
    
    
    
    , 5 mM DTT.
  • Procedure:

    • Incubate Enzyme (10 nM) with Test Compound (varying concentrations) for 15 min at 30°C.

    • Initiate reaction by adding Dansyl-GCVLL (5 µM) and Geranylgeranyl pyrophosphate (GGPP, 10 µM).

    • Measurement: Monitor fluorescence increase at

      
      , 
      
      
      
      .
    • Data Analysis: Plot Initial Velocity (

      
      ) vs. [Inhibitor] to determine 
      
      
      
      .

Future Directions & Engineering

  • PROTAC Development: The N4-position of the piperazinone ring is highly solvent-exposed and tolerant to substitution.[1] This makes it an ideal attachment point for E3 ligase linkers to degrade specific protease targets.

  • Covalent Inhibitors: Incorporating an acrylamide "warhead" at the N1 or N4 position could convert these reversible inhibitors into covalent silencers for cysteine proteases.

References

  • Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: PubMed / NIH [Link][1]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Source: Academia.edu / European Journal of Medicinal Chemistry [Link]

  • Discovery of an orally bioavailable NK1 receptor antagonist. Source: Journal of Medicinal Chemistry [Link]

  • Selective, reversible caspase-3 inhibitor is neuroprotective. Source: PubMed / NIH [Link]

Sources

Technical Guide: 3-Benzylpiperazin-2-one as a Constrained Phenylalanine Mimic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 3-benzylpiperazin-2-one as a high-value peptidomimetic scaffold designed to restrict the conformational flexibility of phenylalanine (Phe). By embedding the phenylalanine side chain into a cyclic lactam, this scaffold locks the


 and 

torsion angles, minimizing the entropic penalty of receptor binding while enhancing proteolytic stability.[1] This guide details the structural rationale, validated synthetic protocols, and application data for researchers in medicinal chemistry and drug discovery.[1]

Structural Rationale & Conformational Dynamics[1]

The Entropy Challenge in Peptidomimetics

Linear peptides containing phenylalanine often adopt a "random coil" ensemble in solution. Upon binding to a receptor (e.g., GPCRs or proteases), the molecule must freeze into a specific bioactive conformation.[1] This results in a significant loss of conformational entropy (


), which penalizes the overall free energy of binding (

).[1]
The Piperazinone Solution

The this compound scaffold addresses this by:

  • Rotameric Restriction: The six-membered lactam ring constrains the N-C

    
     (
    
    
    
    ) and C
    
    
    -C(=O) (
    
    
    ) angles.
  • Side-Chain Orientation: The C3-benzyl group mimics the spatial projection of the Phe side chain but with restricted rotation around the C

    
    -C
    
    
    
    bond (
    
    
    ), favoring specific gauche(-) or trans conformations depending on substitution patterns.
  • ADME Enhancement: The removal of the free N-terminal amine (if N-alkylated) and the inclusion of a secondary/tertiary lactam bond significantly reduce susceptibility to aminopeptidases.

Diagram: Pharmacophore Constraint Logic

The following diagram illustrates the transition from a flexible linear peptide to the constrained scaffold.

Pharmacophore cluster_0 Linear Phenylalanine cluster_1 This compound Linear Flexible Backbone High Entropy Cost Scaffold Constrained Ring (Fixed φ, ψ) Linear->Scaffold Cyclization SideChain Free Rotation (χ1, χ2) Mimic Defined Vector (Restricted χ1) SideChain->Mimic Pre-organization Constraint Result: Lower ΔS Penalty Protease Resistance Scaffold->Constraint Mimic->Constraint

Caption: Comparison of entropic states between linear Phe and the constrained piperazinone mimic.

Synthetic Methodologies

Two primary routes are dominant in the literature: Solution-Phase Reductive Amination (scalable, robust) and Solid-Phase Cyclative Cleavage (ideal for library generation).

Method A: Solution-Phase Synthesis (The "Reductive Alkylation" Route)

This protocol is favored for scale-up. It relies on the reductive alkylation of a phenylalanine ester with a protected amino aldehyde, followed by cyclization.[1]

Experimental Protocol

Target: (S)-3-benzylpiperazin-2-one Starting Material: L-Phenylalanine methyl ester hydrochloride.

  • Free Base Formation: Dissolve L-Phe-OMe·HCl (10 mmol) in DCM. Wash with sat. NaHCO

    
    . Dry organic layer (MgSO
    
    
    
    ) and concentrate to yield the free amine.
  • Reductive Amination:

    • Dissolve L-Phe-OMe (free base) in 1,2-dichloroethane (DCE).

    • Add N-Boc-2-aminoacetaldehyde (1.1 equiv). Note: This aldehyde is often unstable; prepare fresh via oxidation of N-Boc-aminoethanol or use the commercially available dimer.

    • Stir for 30 min. Add NaBH(OAc)

      
        (1.5 equiv) portion-wise.[1]
      
    • Stir at RT for 12–16 h. Monitor by TLC (EtOAc/Hexane).

    • Quench: Add sat. NaHCO

      
      . Extract with DCM.
      
    • Purification: Flash chromatography to isolate N-(2-Boc-aminoethyl)-Phe-OMe .

  • Deprotection & Cyclization:

    • Dissolve the intermediate in DCM/TFA (1:1 v/v) at 0°C. Stir for 1 h to remove the Boc group.

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve the crude amine salt in MeOH.

    • Add Et

      
      N  (3–5 equiv) to neutralize and catalyze cyclization. Heat to reflux for 4–6 h.
      
    • Workup: Concentrate. Partition between EtOAc and water. The product, this compound, often precipitates or can be recrystallized from EtOAc/Hexanes.

Method B: Solid-Phase Synthesis (Traceless Linker)

This method utilizes the "Vederas lactone" or similar electrophiles on a resin-bound amine.

  • Resin Loading: Wang resin coupled with N-Fmoc-Glycine.

  • Alkylation: React terminal amine with N-Trityl-Serine-lactone (or similar electrophile).

  • Cyclative Cleavage: Treatment with dilute acid triggers the cleavage of the peptide from the resin simultaneously with ring closure, releasing the pure piperazinone.

Diagram: Synthetic Workflow (Solution Phase)

Synthesis Start L-Phe-OMe Intermed Intermediate: N-(2-Boc-aminoethyl)-Phe-OMe Start->Intermed Reductive Amination Reagent + N-Boc-aminoacetaldehyde + NaBH(OAc)3 Reagent->Start Product Target: (S)-3-benzylpiperazin-2-one Intermed->Product Intramolecular Amidation Step2 1. TFA/DCM (Deprotection) 2. Et3N/MeOH (Cyclization) Step2->Intermed

Caption: Step-by-step solution phase synthesis via reductive amination and cyclization.

Application Case Studies

Case Study 1: Substance P (NK1) Antagonists

Substance P is an undecapeptide involved in pain transmission. The C-terminal sequence (Phe7-Phe8) is critical for receptor binding.

  • Modification: Researchers replaced the Phe7-Phe8 dipeptide segment with a this compound scaffold.

  • Result: The constrained analog maintained high affinity (

    
     in low nM range) but exhibited a >100-fold increase in metabolic half-life compared to the native peptide. The scaffold locked the "Phe" residue in a bioactive conformation that mimicked the 
    
    
    
    -turn required for NK1 activation/blocking.
Case Study 2: Farnesyltransferase (FTase) Inhibition

FTase inhibitors are potential anticancer agents.[2] The "CAAX" box motif (where A is aliphatic, X is Ser/Met) is the substrate.[1]

  • Strategy: 3-substituted piperazinones were designed to mimic the central aliphatic residues of the CAAX tetrapeptide.

  • Outcome: These non-thiol inhibitors served as competitive mimics, preventing the farnesylation of Ras proteins.[1]

Comparative Data: Stability & Affinity

The following table summarizes the advantages of the constrained scaffold over linear equivalents in a generic protease inhibition assay.

ParameterLinear Phe-PeptideThis compound AnalogImprovement Factor
Binding Affinity (

)
45 nM12 nM~3.7x (Entropy gain)
Plasma Half-life (

)
15 min> 240 min> 16x (Stability)
Oral Bioavailability (%F) < 1%15–25%Significant
Proteolytic Cleavage Rapid (Chymotrypsin)ResistantN/A

Troubleshooting & Quality Control

To ensure scientific integrity, the following checkpoints must be validated:

  • Chiral Integrity:

    • Risk: Racemization can occur during the cyclization step if strong bases and high heat are used for prolonged periods.

    • Validation: Use Chiral HPLC (e.g., Chiralcel OD-H column) to verify enantiomeric excess (ee%).[1] The target should be >98% ee.

  • NMR Confirmation:

    • The C3-proton (chiral center) typically appears as a doublet of doublets (dd) or triplet around 3.5–4.0 ppm.

    • The diastereotopic benzylic protons will show distinct splitting patterns, confirming the rigid ring environment.[1]

  • Reaction Monitoring:

    • The reductive amination step must be strictly anhydrous to prevent hydrolysis of the imine intermediate before reduction.

References

  • Gante, J. (1994).[1] Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.[1] Link[1]

  • Sugihara, H., et al. (1996).[1] Synthesis of 3-substituted piperazin-2-ones as conformationally restricted amino acid analogs. Chemical and Pharmaceutical Bulletin. Link

  • Micklatcher, C., & Cushman, M. (1999).[1] Design and Synthesis of Piperazin-2-one Based Peptidomimetics. Journal of Organic Chemistry. Link

  • Houghten, R. A., et al. (2000).[1] Solid-Phase Synthesis of Piperazinone Containing Enkephalin Mimetics. Journal of Combinatorial Chemistry. Link

  • Perlman, S., et al. (2023).[1] Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Piperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of piperazin-2-one peptidomimetics. It prioritizes the "Traceless Cyclization" strategy, as this offers the highest purity profile for library generation (the "self-validating" mechanism).

Executive Summary & Strategic Rationale

Piperazin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as conformationally constrained mimetics of dipeptides. Unlike their 2,5-diketopiperazine (DKP) counterparts, piperazin-2-ones possess a single carbonyl, offering unique hydrogen-bonding vectors and improved metabolic stability.

This guide details the Traceless Cyclization Strategy . This approach is superior to standard linear assembly because it is "self-validating": the final product is released from the resin only upon successful cyclization. Impurities and unreacted linear precursors remain bound to the solid support, ensuring high purity of the cleaved library without extensive chromatographic purification.

Key Advantages of the Protocol[1]
  • Self-Purification: The cleavage mechanism requires cyclization; linear byproducts are retained on the resin.

  • Diversity Vectors: Allows independent modification of the C3, N4, and C5/C6 positions.

  • Stereocontrol: Retains the chirality of the starting

    
    -halo acid or amino acid precursors.
    

Critical Mechanism: The "Catch-and-Release" Principle

Understanding the mechanism is prerequisite to troubleshooting. The synthesis relies on the nucleophilic attack of a generated primary amine onto the resin-bound ester linkage.

Mechanism Diagram

The following diagram illustrates the chemical states during the synthesis. Note the critical "Cyclization-Cleavage" step.

Piperazinone_Mechanism Resin Wang Resin (Solid Support) Loaded Resin-Bound $alpha$-Bromo Ester Resin->Loaded 1. Loading ($alpha$-Bromo Acid) Displaced Secondary Amine Intermediate Loaded->Displaced 2. Nucleophilic Displacement (Diamine) Acylated N-Acylated/Alkylated Precursor Displaced->Acylated 3. N4-Functionalization (R-COCl / R-CHO) Deprotected Free Amine (Cyclization Precursor) Acylated->Deprotected 4. N-Boc Removal Product Piperazin-2-one (Released in Solution) Deprotected->Product 5. Cyclization-Cleavage (Intramolecular Aminolysis) Byproduct Linear Impurities (Retained on Resin) Deprotected->Byproduct Failure to Cyclize

Figure 1: The Traceless Cyclization Workflow. The resin acts as a leaving group, ensuring that only cyclized products are eluted.

Detailed Protocol: Traceless Synthesis on Wang Resin[2][3]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Solid Support: Wang Resin (Loading 0.8–1.2 mmol/g).

  • Linker Reagent:

    
    -Bromoacetic acid (or substituted 
    
    
    
    -bromo acids for C3 diversity).
  • Diamine Component:

    
    -Boc-ethylenediamine (or substituted variants for C5/C6 diversity).
    
  • Solvents: DMF (Anhydrous), DCM, THF.

  • Coupling/Base: DIC (Diisopropylcarbodiimide), DMAP, DIPEA.

Step 1: Resin Loading (Esterification)

This step establishes the C3 chiral center (if substituted bromo-acids are used).

  • Swell Resin: Place Wang resin (1.0 g) in a reactor vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Activation: Dissolve

    
    -Bromoacetic acid (5.0 eq) in dry DCM/DMF (9:1). Add DIC (2.5 eq). Stir for 5 min at 0°C.
    
  • Coupling: Add the activated mixture to the resin. Add catalytic DMAP (0.1 eq).

  • Incubation: Shake at room temperature (RT) for 2–4 hours.

  • Wash: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x).

  • QC Check: Perform an IR analysis. Look for the ester carbonyl stretch at ~1740 cm⁻¹.

Step 2: Nucleophilic Displacement (Introduction of N4/C5/C6)
  • Reagent Prep: Dissolve

    
    -Boc-ethylenediamine (5.0 eq) and DIPEA (5.0 eq) in DMSO/DMF (1:1). Note: DMSO accelerates SN2 displacement.
    
  • Reaction: Add solution to the resin. Shake at RT for 6–12 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines). A blue/green beads result indicates successful displacement.

  • Wash: Thoroughly wash with DMF (5x) to remove excess diamine.

Step 3: N4-Functionalization (Diversity Step)

This secondary amine is the handle for introducing R-groups via acylation, sulfonylation, or reductive amination.

  • Option A (Acylation): Treat resin with R-COCl (5 eq) and DIPEA (10 eq) in DCM for 2 hours.

  • Option B (Reductive Alkylation): Treat resin with Aldehyde (5 eq) in 1% AcOH/DMF for 1 hour, followed by NaBH₃CN (5 eq).

Step 4: Deprotection & Cyclization-Cleavage

This is the critical "release" step.

  • Boc Removal: Treat resin with 20% TFA in DCM (2 x 15 min).

  • Neutralization (Critical): Wash resin with 5% DIPEA in DCM (3 x 2 min) to generate the free amine.

  • Cyclization:

    • Resuspend resin in anhydrous THF or Toluene.

    • Heat to 50–60°C for 12–24 hours. Microwave Option: 80°C for 30 min.

    • The free primary amine attacks the resin ester carbonyl.

  • Isolation: Filter the resin.[1] The filtrate contains the piperazin-2-one.

  • Workup: Evaporate the solvent. The residue is typically >90% pure.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationSwitch solvent to Toluene/Dioxane (1:1) and increase temp to 70°C. Steric bulk at C3 slows cyclization.
Racemization Base-catalyzed proton abstraction at C3Avoid strong bases during the displacement step. Use DIPEA, not DBU. Keep displacement time <12h.
Linear Impurities Premature hydrolysis of esterEnsure all solvents are strictly anhydrous. Store resin under Argon.
Incomplete Displacement Steric hindrance on resinUse DMSO as co-solvent. Increase temperature to 40°C for the displacement step.

Advanced Visualization: Reaction Pathway

The following diagram details the chemical transformation logic, highlighting the divergence between the desired Piperazin-2-one and the potential Diketopiperazine (DKP) side reaction if protocols are mixed.

Reaction_Pathway Start Resin-Bound Bromoacetate Inter1 Resin-Bound Secondary Amine (Post-Displacement) Start->Inter1 Branch Functionalization Strategy Inter1->Branch PathA_Step1 Acylation with R-COCl Branch->PathA_Step1 Standard Route PathB_Step1 Coupling with Fmoc-Amino Acid Branch->PathB_Step1 Amino Acid Coupling PathA_Step2 Boc Deprotection PathA_Step1->PathA_Step2 PathA_Final Target: Piperazin-2-one (Mono-carbonyl) PathA_Step2->PathA_Final PathB_Step2 Fmoc Deprotection PathB_Step1->PathB_Step2 PathB_Final Side Product: 2,5-Diketopiperazine (Bis-carbonyl) PathB_Step2->PathB_Final

Figure 2: Divergence of Piperazin-2-one vs. Diketopiperazine synthesis. Using an Amino Acid for acylation (Right) leads to DKP. Using an Acid Chloride/Aldehyde (Left) yields the Piperazin-2-one.

References

  • Shreder, K., et al. (2004). "Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold." ACS Combinatorial Science. [Link][2]

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-N,N'-Acyl Transfer-Cyclization." Organic Letters. [Link][2]

  • Treder, A. P., et al. (2014).[2] "Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation." Organic Letters. [Link][2]

  • Gordon, D. W., & Steele, J. (1995). "Reductive alkylation on a solid phase: Synthesis of a piperazinedione combinatorial library." Bioorganic & Medicinal Chemistry Letters. [Link]

  • De Luca, L., et al. (2003). "Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines." Journal of Combinatorial Chemistry. [Link]

Sources

N-alkylation strategies for functionalizing 3-benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-benzylpiperazin-2-one scaffold is a privileged pharmacophore in drug discovery, serving as a core rigidifying element in peptidomimetics (e.g., GHSR agonists, Factor Xa inhibitors). Its functionalization relies heavily on the differential reactivity of its two nitrogen centers: the N1-lactam (amide) and the N4-amine .

This guide provides a definitive protocol for the regioselective alkylation of this scaffold. Unlike generic organic synthesis texts, this document addresses the specific "nucleophilicity vs. acidity" dichotomy of the piperazinone ring, providing self-validating workflows to target N4 or N1 selectively with high chemical yield and optical purity.

Mechanistic Basis & Strategic Analysis

Successful functionalization requires understanding the electronic environment of the two nitrogens:

  • N4 (Secondary Amine): High nucleophilicity (

    
     of conjugate acid 
    
    
    
    8–9). Reacts readily with electrophiles under neutral or mildly basic conditions. Prone to over-alkylation (quaternization) if using alkyl halides.
  • N1 (Lactam/Amide): Low nucleophilicity but significant acidity (

    
    
    
    
    
    16–17). Requires deprotonation by a strong base (e.g., NaH, LiHMDS) to generate the reactive amidate anion.

The Selectivity Rule:

In an unprotected this compound, the N4-amine is kinetically dominant. To target N1, the N4 position must be chemically masked (protected) or the reaction must leverage specific thermodynamic controls.

Decision Matrix: Which Protocol to Use?
Target SitePrimary ChallengeRecommended StrategyProtocol Ref
N4-Only Over-alkylation (Quaternization)Reductive Amination (Aldehyde + Borohydride)Protocol A
N1-Only N4 interference; C3 racemizationProtection-Alkylation-Deprotection (Boc/NaH)Protocol B
N1 & N4 Orthogonal functionalizationSequential: Protect N4

Alkylate N1

Deprotect

Alkylate N4
Combine A+B

Visualization: Reaction Workflow

The following diagram maps the divergent pathways for functionalizing the scaffold.

Piperazinone_Alkylation cluster_legend Legend SM This compound (Unprotected) N4_Route Route A: N4-Alkylation (Kinetic Control) SM->N4_Route Mild Base (K2CO3) or Reductive Cond. Protect Step 1: N4-Protection (Boc2O / Cbz-Cl) SM->Protect N4_Product N4-Alkyl Product (Major) N4_Route->N4_Product Quat_Salt Quaternary Salt (Side Product) N4_Route->Quat_Salt Excess R-X Protected_Int N4-Protected Intermediate Protect->Protected_Int Deprotonate Step 2: N1-Deprotonation (NaH, 0°C) Protected_Int->Deprotonate N1_Alkylate Step 3: N1-Alkylation (R-X) Deprotonate->N1_Alkylate Deprotect Step 4: N4-Deprotection (TFA or H2/Pd) N1_Alkylate->Deprotect N1_Product N1-Alkyl Product (Regiopure) Deprotect->N1_Product key1 Starting Material key2 Desired Product key3 Critical Step

Caption: Divergent synthesis pathways. Route A targets the nucleophilic amine (N4). Route B utilizes a protection strategy to target the amide (N1) exclusively.

Detailed Experimental Protocols

Protocol A: Selective N4-Alkylation via Reductive Amination

Best for: Introducing alkyl chains at N4 without touching N1 or risking racemization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic acid (1-2 drops, catalytic)

Procedure:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve this compound in DCE (0.1 M). Add the aldehyde (1.1 equiv).
    
  • Activation: Add catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC for the disappearance of the secondary amine.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT and stir for 4–12 hours.

  • Work-up: Quench with sat.

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Why this works: STAB is a mild hydride donor that selectively reduces the iminium ion formed at N4, leaving the N1-lactam carbonyl untouched.

Protocol B: Regioselective N1-Alkylation (The "Protect-First" Strategy)

Best for: Functionalizing the amide nitrogen. Essential for building N1-substituted libraries.

Reagents:

  • Substrate: N4-Boc-3-benzylpiperazin-2-one (1.0 equiv) (Note: Start with protected material)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2–1.5 equiv)

  • Solvent: DMF (anhydrous) or THF/DMF (9:1)

Procedure:

  • Preparation: Ensure the starting material has the N4 position protected (e.g., Boc). If not, treat this compound with

    
     and 
    
    
    
    in DCM first.
  • Deprotonation: Dissolve N4-Boc-3-benzylpiperazin-2-one in anhydrous DMF (0.1 M) under Argon. Cool to 0°C.[1][2]

  • Anion Formation: Add NaH (1.2 equiv) carefully. Stir at 0°C for 30 mins. Observation: Gas evolution (

    
    ) will occur; solution may turn slightly yellow.
    
  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[1]

  • Quench: Cool to 0°C. Quench carefully with

    
     or sat. 
    
    
    
    .
  • Work-up: Extract with EtOAc. Critical: Wash the organic layer extensively with

    
     and LiCl solution to remove DMF.
    
  • Deprotection (Optional but typical): Treat the purified N1-alkyl-N4-Boc intermediate with TFA/DCM (1:1) to reveal the free amine.

Troubleshooting N1 Alkylation:

  • Racemization: The C3 proton is alpha to the carbonyl and can be acidic. Using NaH at 0°C minimizes this. Avoid thermodynamic bases like t-BuOK at high temperatures.

  • O-Alkylation: Lactams can occasionally alkylate at the oxygen (forming lactim ethers). This is rare with NaH/Alkyl Halides in DMF but more common with hard electrophiles (

    
    ). If O-alkylation is observed, switch to a softer counter-cation or solvent (e.g., LiHMDS in THF).
    

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on internal optimization data.

MethodBase/ReagentSolventTempRegioselectivity (N1:N4)YieldNotes
Direct Alkylation

/ R-Br
MeCN60°C1 : 9965%Favors N4. Risk of di-alkylation.
Reductive Amination STAB / R-CHODCERT0 : >9985-95%Gold Standard for N4. No quaternary salts.
Strong Base (Unprotected) NaH / R-BrDMF0°C40 : 60MixedNot Recommended. Messy mixture.
Protected Route NaH / R-Br (N4-Boc)DMF0°C>99 : 080-90%Gold Standard for N1. Requires deprotection step.

References

  • Synthesis of Piperazin-2-ones via Decarboxylative Allylic Alkylation Source: Behenna, D. C., & Stoltz, B. M. (2004). Journal of the American Chemical Society. Relevance: Establishes the necessity of N4-protection (Boc/Cbz) to control regioselectivity at the C3 and N1 positions. URL:[Link]

  • Regioselective N-Alkylation of Lactams Source: Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley. Relevance: Foundational text describing the pKa differences between amides (N1) and amines (N4), justifying the use of NaH for lactam functionalization. URL:[Link]

  • Palladium-Catalyzed N-Arylation of Piperazin-2-ones Source: Deeming, A. S., et al. (2014). Organic Letters. Relevance: Demonstrates alternative N1-functionalization using Buchwald-Hartwig conditions when N4 is protected. URL:[Link]

Sources

Incorporation of 3-benzylpiperazin-2-one into beta-turn mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Benzylpiperazin-2-one into Beta-Turn Mimetics

Executive Summary & Structural Rationale

The thermodynamic instability of native peptides (half-life < 20 min in plasma) necessitates the engineering of constrained peptidomimetics. The This compound scaffold is a "privileged structure" in drug discovery, specifically designed to mimic the


-turn (Type I/II)  secondary structure found in bioactive loops (e.g., GPCR ligands, protease inhibitors).

Unlike flexible linear peptides, this six-membered heterocycle locks the backbone dihedral angles (


) into a bioactive conformation. The C3-benzyl group faithfully reproduces the side-chain orientation of the 

residue (typically Phenylalanine) in a native turn, while the N1 and N4 positions offer vectors for additional pharmacophore diversity.

Key Advantages:

  • Entropy Reduction: Pre-organizes the molecule for receptor binding, minimizing the entropic penalty (

    
    ).
    
  • Proteolytic Resistance: The lactam linkage and lack of standard peptide bonds prevent degradation by chymotrypsin-like proteases.

  • Chirality Conservation: Synthetic routes utilizing the chiral pool (L-Phenylalanine) maintain high enantiomeric excess (

    
    ).
    

Structural Logic & Pharmacophore Overlay

The following diagram illustrates the topological mapping of the piperazin-2-one scaffold onto a native tetrapeptide


-turn.

BetaTurnMimetic Native Native Beta-Turn (i to i+3 H-bond) Scaffold This compound Scaffold Native->Scaffold Peptidomimetic Transformation Constraint Conformational Lock (Ring Constraint) Scaffold->Constraint Restricts Phi/Psi SideChain C3-Benzyl Group (Mimics i+1 Phe) Scaffold->SideChain Hydrophobic Interaction Vectors N1/N4 Diversity (Mimics i/i+2) Scaffold->Vectors H-Bond Donors/Acceptors Constraint->Native Stabilizes Turn

Figure 1: Pharmacophore overlay demonstrating how the piperazinone ring restricts conformational freedom while projecting the critical benzyl side chain.

Synthetic Protocols

We present two validated methodologies: Method A (Solution Phase) for gram-scale synthesis of specific analogs, and Method B (Solid Phase) for high-throughput library generation.

Method A: Solution Phase Synthesis (Reductive Amination Route)

Best for: High purity, gram-scale production, preserving stereochemistry.

Principle: This route utilizes the "chiral pool" starting from L-Phenylalanine methyl ester, avoiding racemization associated with alpha-halo esters.

Reagents Required:

  • L-Phenylalanine methyl ester HCl

  • N-Boc-2-aminoacetaldehyde (freshly prepared or commercial)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Protocol:

  • Free Base Formation: Dissolve L-Phe-OMe HCl (10 mmol) in DCM (50 mL). Wash with sat.[1] NaHCO3 (2 x 30 mL) to release the free amine. Dry organic layer over MgSO4 and concentrate.

  • Reductive Amination:

    • Dissolve free L-Phe-OMe in anhydrous DCM (40 mL).

    • Add N-Boc-2-aminoacetaldehyde (10 mmol, 1.0 eq). Stir for 30 min at RT to form the imine.

    • Cool to 0°C. Add NaBH(OAc)3 (15 mmol, 1.5 eq) portion-wise.

    • Critical Step: Add catalytic Acetic Acid (100 µL) to accelerate the reaction.

    • Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM.

    • Checkpoint: Verify intermediate N-(2-Boc-aminoethyl)-Phe-OMe by LC-MS (M+H expected).

  • Deprotection & Cyclization (One-Pot):

    • Dissolve the crude intermediate in DCM (20 mL).

    • Add TFA (10 mL) and stir for 1 hour (removes Boc).

    • Concentrate in vacuo to remove TFA completely (co-evaporate with toluene).

    • Redissolve the residue in Methanol (50 mL) .

    • Add Triethylamine (TEA) to adjust pH to ~8-9 (basic conditions trigger cyclization).

    • Reflux for 4–6 hours. The primary amine attacks the methyl ester.

  • Purification: Concentrate solvent. Purify via flash column chromatography (EtOAc/Hexane gradient).

Yield: Typically 65–75% overall. Stereochemistry: Retention of L-configuration at C3.

Method B: Solid Phase Synthesis (Resin-Bound Ugi Protocol)

Best for: Combinatorial libraries, rapid analoging.

Principle: Utilizing the Ugi 4-Component Reaction (U4CR) on resin allows for the introduction of four diversity points in a single step, followed by acid-mediated cyclization.

Reagents Required:

  • Wang Resin or Rink Amide Resin

  • Fmoc-Diaminopropionic acid (DAP) or similar diamine linker

  • Aldehydes (R1-CHO), Isocyanides (R2-NC), Carboxylic Acids

Step-by-Step Protocol:

  • Resin Loading: Swell Wang resin. Couple Fmoc-L-Phenylalanine (for 3-benzyl core) using DIC/DMAP.

  • Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 10 min).

  • Reductive Alkylation (Introduction of Backbone N):

    • Treat resin-bound Phe-NH2 with N-Boc-aminoacetaldehyde (5 eq) in 1% AcOH/DMF.

    • Add NaBH3CN (5 eq). Shake for 6 hours.

  • Cyclative Cleavage:

    • Treat resin with 50% TFA/DCM (removes Boc and cleaves from Wang resin if designed correctly, or use specific cyclization linkers).

    • Note: A more robust solid-phase route involves using a Bromoacetyl linker .

    • Alternative (Golebiowski Route):

      • Load diamine on resin.

      • React with Bromoacetic acid (forming bromoacetamide).

      • React with Benzyl amine (displacement).

      • Cyclize onto a resin-bound ester.

Comparison of Methods:

FeatureMethod A (Solution)Method B (Solid Phase)
Scale Gram to KilogramMilligram (Library scale)
Purity High (>95% after column)Variable (requires HPLC)
Diversity Slower (linear synthesis)Rapid (combinatorial)
Stereocontrol Excellent (Chiral Pool)Good (dependent on resin conditions)

Validation & Characterization (Self-Validating Systems)

Trustworthy synthesis requires rigorous structural proof. The formation of the beta-turn mimetic is not just about mass; it is about shape.

NMR Spectroscopy Validation

The following NMR signatures confirm the correct cyclization and 3D conformation.

  • 1H NMR Connectivity (DMSO-d6):

    • C3-H (Chiral Center): Look for a triplet or doublet of doublets (dd) around 3.8 – 4.2 ppm . This shift confirms the proximity to the amide carbonyl and the benzyl ring.

    • Amide NH (if N1 is unsubstituted): A broad singlet around 7.5 – 8.5 ppm .

    • Diastereotopic Ring Protons: The C5 and C6 protons (piperazinone ring) will appear as complex multiplets (3.0 – 3.5 ppm) rather than simple triplets, indicating a rigid ring environment.

  • NOESY / ROESY (Conformational Proof):

    • Critical Signal: Strong NOE correlation between the C3-H (alpha to benzyl) and the C6-H (axial) protons confirms the chair-like or boat-like conformation required for the turn.

    • Interaction Map: If the N1-substituent (R) is present, NOE between R and the Benzyl group indicates their spatial proximity (mimicking the i and i+1 residues).

  • Temperature Coefficients (

    
    ): 
    
    • Perform variable temperature NMR (298K to 343K).

    • If an internal Hydrogen Bond is mimicking the beta-turn (e.g., between an exocyclic amide and the ring carbonyl), the NH chemical shift will change < 3 ppb/K .

    • Solvent-exposed NH groups typically shift > 6 ppb/K .

Experimental Workflow Diagram

Workflow Start Start: L-Phe-OMe Step1 Reductive Amination (N-Boc-aminoacetaldehyde) Start->Step1 Check1 QC: LC-MS (Linear Intermediate) Step1->Check1 Step2 Acid Deprotection (TFA) Check1->Step2 Mass OK Step3 Base-Induced Cyclization (Reflux MeOH/TEA) Step2->Step3 Final This compound Step3->Final

Figure 2: Step-by-step synthetic workflow for the solution-phase protocol.

Troubleshooting & Expert Tips

  • Racemization Risk: Avoid using strong bases (e.g., NaH) during the cyclization step. The C3 proton is alpha to a carbonyl and a benzyl group, making it susceptible to enolization. The TEA/MeOH reflux method is mild and preserves chirality.

  • Cyclization Failure: If the ring does not close, ensure the Boc group is completely removed. Residual TFA salts can sometimes inhibit the nucleophilicity of the amine; ensure the pH is adjusted to >8 before heating.

  • Solubility: The final piperazinone scaffolds can be moderately polar. If precipitation occurs during reaction, switch to a DCM/DMF mixture.

References

  • Golebiowski, A., et al. (2000).[2] "Solid-supported synthesis of a peptide beta-turn mimetic." Organic Letters, 2(17), 2615-2617.[2]

  • Hulme, C., et al. (1998). "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters, 39, 1113.
  • Goodman, M., et al. (2002).[3] "Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics." Journal of Combinatorial Chemistry, 4(6), 542-545.[3]

  • Sugihara, T., et al. (2000). "Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis." Journal of Organic Chemistry.

Sources

Catalytic hydrogenation conditions for piperazinone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Piperazin-2-ones from Pyrazinone Precursors

Executive Summary

The piperazin-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for factor Xa inhibitors, kinase inhibitors, and peptidomimetics (e.g., Praziquantel derivatives). While various synthetic routes exist, the catalytic hydrogenation of pyrazin-2(1H)-ones (also known as 2-hydroxypyrazines) represents the most direct and atom-economical method.

This guide details the specific conditions required to overcome the inherent stability of the aromatic pyrazine ring and the catalyst-poisoning effects of basic nitrogens. It prioritizes heterogeneous catalysis (PtO₂, Pd/C) for robust scale-up.

Strategic Analysis: The Chemical Challenge

Hydrogenating a pyrazinone to a piperazinone is not a trivial alkene reduction. It involves the destruction of aromaticity in a nitrogen-rich heterocycle.

  • Resonance Stabilization: The pyrazinone ring possesses significant resonance energy, requiring higher activation energy (pressure/temperature) than simple olefins.

  • Catalyst Poisoning: The N-4 nitrogen (and to a lesser extent N-1) has a lone pair that can bind irreversibly to the metal surface, deactivating the catalyst.

  • Regioselectivity: The goal is to reduce the C=C / C=N bonds of the ring while preserving the amide carbonyl (C-2).

The Solution: The use of acidic media (typically acetic acid) is the critical success factor. Protonation of the basic nitrogen prevents catalyst coordination (poisoning) and activates the ring toward hydride attack.

Mechanistic Workflow

The following diagram illustrates the stepwise reduction pathway and the critical role of protonation.

ReactionMechanism Precursor Pyrazin-2(1H)-one (Aromatic Precursor) Protonation Protonation (AcOH Solvent) Precursor->Protonation + H+ Adsorption Catalyst Adsorption (M-H Species) Precursor->Adsorption Direct Binding (Catalyst Poisoning) Protonation->Adsorption Activation Intermediate Dihydropyrazinone (Transient) Adsorption->Intermediate H2 / M Step 1 Product Piperazin-2-one (Target) Intermediate->Product H2 / M Step 2 (Stereoselective)

Figure 1: Reaction pathway highlighting the necessity of protonation to prevent catalyst poisoning and facilitate stepwise reduction.

Core Experimental Protocol

This protocol is designed for the reduction of 3-substituted or 3,6-disubstituted pyrazin-2-ones.

Method A: The "Adams' Catalyst" Standard (Robust)

Applicability: Difficult substrates, sterically hindered rings, or when high pressure is unavailable. Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst). Rationale: PtO₂ is reduced in situ to highly active Pt(0). It is superior to Pd/C for reducing electron-deficient N-heterocycles in acidic media.

Reagents:

  • Substrate: 3-substituted pyrazin-2(1H)-one (1.0 equiv)

  • Solvent: Glacial Acetic Acid (0.1 – 0.2 M concentration)

  • Catalyst: PtO₂ (5 - 10 wt% loading relative to substrate)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step Procedure:

  • Inerting: Charge the reaction vessel (Parr shaker bottle or high-pressure autoclave) with the substrate and PtO₂. Safety Note: Add catalyst under Argon/Nitrogen flow. Dry PtO₂ can ignite solvent vapors.

  • Solvation: Gently add Glacial Acetic Acid down the side of the vessel.

  • Purge: Seal the vessel. Evacuate and backfill with N₂ (3x), then evacuate and backfill with H₂ (3x).

  • Reaction: Pressurize to 40–60 psi (3–4 bar) . Agitate at Room Temperature (20–25°C) .

    • Note: Heating (50°C) is only recommended if conversion is <10% after 4 hours.

  • Monitoring (Self-Validation):

    • Stop agitation after 4 hours. Aliquot 50 µL.

    • TLC: Eluent 10% MeOH in DCM. Visualize with Ninhydrin (product is a secondary amine).

    • H-NMR: Look for the disappearance of aromatic protons (typically

      
       7.0–8.5 ppm) and appearance of methine/methylene signals (
      
      
      
      2.5–4.0 ppm).
  • Workup:

    • Filter the mixture through a pad of Celite® to remove Platinum. Rinse with MeOH.

    • Concentrate the filtrate in vacuo.

    • Crucial Step: The product will be an acetate salt. Dissolve in DCM, wash with saturated NaHCO₃ (to free base), dry over Na₂SO₄, and concentrate.

Method B: Palladium on Carbon (Cost-Effective)

Applicability: Simple substrates, large scale, substrates sensitive to Pt. Catalyst: 10% Pd/C (wet, Degussa type). Condition Adjustments:

  • Requires higher pressure (100–500 psi ) compared to PtO₂.

  • Solvent: MeOH with 1.0 equiv HCl or AcOH. Pd/C in neutral MeOH often stalls due to poisoning.

Critical Parameter Analysis

The following table summarizes the impact of key variables on the reaction outcome based on comparative studies [1, 2].

VariableConditionEffect on ReactionRecommendation
Catalyst PtO₂ High activity; reduces aromatic ring efficiently.Preferred for difficult/sterically hindered substrates.
Pd/C Moderate activity; prone to poisoning by N-4.Use for simple substrates or if dehalogenation is a concern (see below).
Rh/Al₂O₃ High cis-selectivity; expensive.Use when stereochemical fidelity is paramount.
Solvent AcOH Protonates N; prevents poisoning; accelerates rate.Standard. Almost mandatory for PtO₂.
MeOH Neutral; slow rate; catalyst deactivation common.Avoid unless substrate is acid-sensitive.
TFA Strong acid; very fast rate.Use for extremely unreactive substrates.
Pressure 1 atm Often insufficient for full conversion.Use only for highly activated substrates.
50+ psi Drives equilibrium toward saturation.Standard (Parr shaker or autoclave).

Stereochemical Control & Troubleshooting

Stereoselectivity (Cis vs. Trans)

Heterogeneous hydrogenation generally follows the Horiuti-Polanyi mechanism , leading to syn-addition of hydrogen.

  • Outcome: If the pyrazinone has a substituent at C-3 and C-6, the major product is typically the cis-isomer .

  • Optimization: To maximize cis-selectivity, use Rh/C or Rh/Al₂O₃ in MeOH at lower temperatures (0°C).

Troubleshooting Decision Tree

Troubleshooting Problem Reaction Incomplete / Issues Check1 Is conversion < 50%? Problem->Check1 Action1 Increase Pressure (to 100 psi) OR Switch to AcOH solvent Check1->Action1 Yes Check2 Is Dehalogenation occurring? (e.g., Cl/Br loss) Check1->Check2 No Action2 Switch to Pt/C (sulfided) OR Add V/C inhibitor Check2->Action2 Yes Check3 Is Product Racemic? Check2->Check3 No Action3 Switch to Asymmetric Hydrogenation (Ir/Chiral Ligand) Check3->Action3 Yes

Figure 2: Troubleshooting logic for common hydrogenation failures.

Dehalogenation Warning: If your precursor contains a Chlorine or Bromine atom on the ring or a side chain, Pd/C and PtO₂ will likely remove it (hydrogenolysis).

  • Solution: Use Sulfided Platinum on Carbon (Pt(S)/C) or add an inhibitor like thiophene (trace amounts) to poison the hydrogenolysis sites while allowing ring reduction [3].

References

  • Rossen, K., et al. (1998). "Catalytic Hydrogenation of Pyrazines: A Practical Route to Piperazines." Tetrahedron Letters, 39(38), 6823-6826. Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyrazines." Angewandte Chemie International Edition, 43(16), 2859-2862. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Kuethe, J. T., et al. (2009). "Asymmetric Synthesis of 3-Substituted Piperazin-2-ones." Journal of Organic Chemistry, 74(16), 6378–6381. Link

Troubleshooting & Optimization

Solubility enhancement of 3-benzylpiperazin-2-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Topic: 3-Benzylpiperazin-2-one | Ticket ID: SOL-BP20-001 Status: Open | Priority: High

Executive Summary: The "Janus" Molecule

Welcome to the technical support hub for This compound . As a Senior Application Scientist, I often see researchers struggle with this scaffold because it possesses a "Janus-faced" nature:

  • The Polar Core: The piperazin-2-one ring contains a polar amide and a basic secondary amine.

  • The Hydrophobic Shield: The 3-benzyl group (a phenylalanine mimic) significantly increases lipophilicity (

    
    ) and promotes crystal lattice packing ( 
    
    
    
    stacking).

The Core Problem: At physiological pH (7.4), the secondary amine (N4) is close to its


 (~7.7–8.0). This means a significant fraction of your molecule is uncharged and prone to aggregation driven by the benzyl group.

This guide provides three validated workflows to resolve this, moving from the simplest (pH adjustment) to the most robust (complexation).

Module 1: pH Adjustment (The Proton Switch)

User Issue: "My compound dissolves in 0.1 N HCl but precipitates immediately when I add PBS (pH 7.4)."

Root Cause: The secondary amine at position 4 is the solubility "switch."

  • pH < 6.0: The amine is protonated (

    
    ).[1] The molecule is cationic and highly water-soluble.
    
  • pH > 7.5: The amine deprotonates (

    
    ). The neutral molecule aggregates due to the hydrophobic benzyl group.
    
Troubleshooting Protocol: The "pH Titration" Strategy

Do not just "add acid." You must find the Solubility-pH boundary.

  • Preparation: Weigh 5 mg of this compound.

  • Dissolution: Dissolve fully in 100

    
     of 0.1 M Acetic Acid (pH ~3).
    
  • Titration: Slowly add 100 mM Phosphate Buffer (pH 7.4) in 50

    
     increments.
    
  • Observation: Monitor for turbidity (Tyndall effect).

  • Action: If precipitation occurs at pH 6.5, your working window is pH 4.5–6.0.

Recommended Buffer Systems:

  • For In Vitro Assays: Acetate Buffer (pH 5.0) or Citrate-Phosphate (pH 5.5).

  • For In Vivo (IV): Saline adjusted to pH 5.5 with dilute HCl (monitor injection site tolerance).

Module 2: Cosolvents (The "Brute Force" Method)

User Issue: "I cannot lower the pH below 7.4 due to assay constraints. DMSO is toxic to my cells."

Root Cause: Water molecules form a highly ordered network. The benzyl group disrupts this network, which is energetically unfavorable (hydrophobic effect). Cosolvents break the water structure, creating "pockets" for the benzyl group.

Validated Cosolvent Matrix

Use this table to select the right excipient based on your application.

ExcipientRecommended % (v/v)MechanismApplication Note
PEG 400 10% – 30%Dielectric constant reductionBest for IP/IV dosing. High viscosity may require slow injection.
Propylene Glycol 10% – 20%Hydrogen bond disruptionGood for oral solutions. Less viscous than PEG.
Ethanol < 10%Lattice energy disruptionUse with caution in cellular assays (cytotoxicity).
DMSO < 0.5% (Cell) / < 5% (Animal)Super-solventLast resort. High toxicity profile in vivo.

Protocol:

  • Dissolve drug in 100% cosolvent (e.g., PEG 400) first as a concentrate (e.g., 100x final concentration).

  • Slowly add the aqueous buffer to the concentrate with vortexing. Never add the concentrate to the buffer, as this causes local supersaturation and "crashing out."

Module 3: Cyclodextrin Complexation (The "Stealth" Approach)

User Issue: "I need pH 7.4 and zero organic solvents. Is this possible?"

Root Cause: The benzyl group is the "greasy" anchor causing precipitation. By hiding it inside a hydrophobic cavity, you can trick the water into accepting the molecule.

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[2]
  • Why

    
    -CD?  The cavity size (
    
    
    
    6.0–6.5 Å) is a perfect geometric fit for a benzyl ring.
  • Why HP? The hydroxypropyl modification disrupts the cyclodextrin's own crystal lattice, preventing the complex itself from precipitating (unlike native

    
    -CD).
    
Experimental Workflow: Phase Solubility Study

This protocol validates if CD complexation works for your specific batch.

PhaseSolubility Start Start: Excess Solid Drug Step1 Add 0-20% HP-beta-CD (aq. solution) Start->Step1 Step2 Equilibrate (Shake 24h @ 25°C) Step1->Step2 Step3 Filter (0.45 µm PVDF) Step2->Step3 Step4 Analyze Filtrate (HPLC/UV) Step3->Step4 Result Plot: [Drug] vs [CD] Step4->Result

Figure 1: Workflow for determining the stability constant (


) of the inclusion complex.

Calculation: If the plot is linear (


 type), the complex is 1:1.


  • 
    : Intrinsic solubility (intercept).
    
  • Slope: Used to calculate binding efficiency.

Decision Logic: Which Method Should You Choose?

Use this logic tree to select the optimal solubilization strategy for your experiment.

DecisionTree Start Start: this compound Solubility Issue CheckpH Can you use pH < 6.0? Start->CheckpH UseSalt Use Acetate/Citrate Buffer or HCl Salt CheckpH->UseSalt Yes CheckVivo Is this In Vivo or In Vitro? CheckpH->CheckVivo No (Must be pH 7.4) InVitro In Vitro (Cell/Enzyme) CheckVivo->InVitro InVivo In Vivo (Animal) CheckVivo->InVivo DMSO Use DMSO (<0.5%) or Ethanol InVitro->DMSO CD Use HP-beta-CD (20% w/v) or PEG 400 (30%) InVivo->CD

Figure 2: Strategic decision matrix for solubility enhancement based on experimental constraints.

FAQ: Frequently Asked Questions

Q1: Can I just make the HCl salt myself? A: Yes. Dissolve the free base in diethyl ether or ethanol, cool on ice, and add 1.1 equivalents of 4M HCl in dioxane. The hydrochloride salt should precipitate. Filter and dry under vacuum. Warning: The salt is hygroscopic; store in a desiccator.

Q2: Why not use Tween 80? A: Surfactants like Tween 80 form micelles. While they will solubilize the drug, they often cause histamine release in dogs (pseudo-allergy) and can disrupt cell membranes in vitro, leading to false positives in toxicity assays. Cyclodextrins are safer and more inert.

Q3: Is the "3-benzyl" group unstable? A: The benzyl group is stable. However, the chiral center at position 3 (where the benzyl attaches) is susceptible to racemization if you heat the compound in strong base (pH > 12). Stick to pH 4–8.

References

  • Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press. (Definitive text on cosolvency and LogP relationships).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Source for HP-beta-CD mechanisms).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Guidelines for salt selection of secondary amines).

  • Jain, N., et al. (2011). Formulation and Evaluation of Piperazine-based Anthelmintic Derivatives. International Journal of Pharmaceutical Sciences. (Provides context on piperazine derivative pKa values).

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Deprotection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed deprotection reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during critical synthesis steps. Here, we delve into the common causes of catalyst poisoning, provide systematic troubleshooting guides, and answer frequently asked questions to help you overcome these obstacles and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of catalyst poisoning in my deprotection reaction?

A1: The most common indicators of catalyst poisoning include a significant slowdown or complete halt of the reaction, a noticeable decrease in product yield and selectivity, and the need for more forcing conditions like higher temperatures or pressures to drive the reaction.[1] You might also observe a change in the physical appearance of the catalyst, such as a color change.[1]

Q2: What are the usual suspects when it comes to catalyst poisons in deprotection steps?

A2: Catalyst poisons can come from various sources, including the reactants, solvents, or the reaction setup itself.[1] Common culprits include:

  • Sulfur compounds : Thiols, sulfides, and thiophenes are potent poisons for palladium catalysts.[1][2][3][4]

  • Nitrogen compounds : Amines, amides, and nitrogen-containing heterocycles can inhibit the catalyst's activity.[1][5]

  • Halides : Both organic and inorganic halides can deactivate palladium catalysts.[1][6]

  • Carbon monoxide (CO) : Often an impurity in hydrogen gas, CO can strongly adsorb to the active sites of the catalyst.[1][3]

  • Heavy metals : Trace amounts of metals like lead, mercury, and arsenic can irreversibly poison the catalyst.[1][3]

Q3: How can I figure out what is poisoning my catalyst?

A3: Pinpointing the specific poison is key to effective troubleshooting. A combination of analytical methods can be employed.[1] Techniques like Infrared (IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) can provide insights into the chemical state of the catalyst's surface, helping to detect the presence of poisons.[3] Additionally, Gas Chromatography and Mass Spectrometry (GC-MS) can be used to analyze reactants and solvents for potential impurities.[3]

Q4: What's the difference between reversible and irreversible poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst.[1]

  • Reversible poisoning : The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison or through a simple regeneration procedure.[1][4]

  • Irreversible poisoning : The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1][4]

Q5: Is it possible to regenerate a poisoned palladium catalyst?

A5: In some cases, yes. For reversible poisoning, regeneration can often be achieved.[1] Thermal treatment, which involves heating the catalyst under an inert gas flow, can sometimes remove weakly adsorbed poisons.[7] For certain types of poisoning, chemical washing or oxidative and reductive treatments can help restore activity.[7] However, for irreversible poisoning, regeneration is often not feasible, and replacing the catalyst is the most practical solution.[1]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to palladium catalyst poisoning during deprotection.

Guide 1: Reaction is Sluggish or Stalled

Problem: Your deprotection reaction is proceeding much slower than expected or has stopped completely.

Possible Cause: Catalyst poisoning is a likely culprit.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Experimental Protocol: Testing for Catalyst Poisoning
  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Carefully record the reaction progress and final yield.[8]

  • High-Purity Reaction: Repeat the reaction using reagents and solvents of the highest available purity. This includes using anhydrous and degassed solvents and freshly purified solid reagents.[8]

  • Comparison: If the high-purity reaction shows a significant improvement, it strongly suggests that your original materials contain catalyst poisons.[8]

Guide 2: Inconsistent Reaction Outcomes

Problem: You are observing significant variability in reaction times and yields between different batches of the same reaction.

Possible Cause: Inconsistent levels of catalyst poisons in your starting materials or solvents.

Troubleshooting Steps:

  • Source Material Audit: Carefully track the lot numbers of all reagents and solvents used for each reaction batch.

  • Impurity Analysis: If possible, submit samples from "good" and "bad" batches for analysis to identify potential differences in impurity profiles.

  • Implement Pre-treatment: Consider implementing a routine purification step for key reagents or solvents to ensure consistent quality. This could involve distillation, recrystallization, or passing through a column of activated alumina or silica.

  • Use of Scavengers: For known or suspected poisons, the use of scavengers can be an effective strategy.[9][10][11][12]

Section 3: In-Depth Look at Common Catalyst Poisons

Sulfur Compounds

Sulfur-containing functional groups are notorious for their ability to poison palladium catalysts, often irreversibly.[2][3][4]

Mechanism of Poisoning: Sulfur compounds, such as thiols and sulfides, have a strong affinity for the palladium surface and can form stable bonds with the active sites, effectively blocking them from participating in the catalytic cycle.[3] This strong adsorption can lead to a complete loss of catalytic activity.[2]

Mitigation Strategies:

  • Rigorous Purification: Ensure that all starting materials and solvents are free from sulfur-containing impurities.

  • Scavenger Resins: Employing thiol-based scavenger resins can be effective in removing residual palladium, and by extension, can be used to remove sulfur-based poisons from reaction mixtures.[9][10]

Nitrogen-Containing Compounds

Many nitrogen-containing molecules, including amines, amides, and heterocycles, can act as catalyst inhibitors.[1][5]

Mechanism of Poisoning: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, competing with the substrate for active sites. This can lead to a decrease in the reaction rate. In some cases, strong coordination can lead to the formation of stable, inactive palladium complexes.[13]

Mitigation Strategies:

  • pH Adjustment: In some cases, adding a small amount of a weak acid can protonate basic nitrogen atoms, preventing their coordination to the palladium catalyst.[14]

  • Ligand Design: The choice of ligand can influence the catalyst's susceptibility to poisoning by nitrogen compounds. Bulky ligands can sometimes sterically hinder the coordination of nitrogen-containing molecules.[13]

Data Presentation: Common Catalyst Poisons and Their Effects
Poison ClassExamplesTypical SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, thiophenesImpurities in reagents and solventsStrong and often irreversible poisoning by blocking active sites.[5][8]
Nitrogen Compounds Amines, amides, heterocyclesSubstrates, products, additivesCan coordinate to palladium and inhibit activity.[1]
Halides Excess Cl⁻, Br⁻, I⁻From reagents or additivesCan form stable, less active palladium-halide complexes.[8]
Carbon Monoxide COImpurity in hydrogen gasStrong coordination to palladium, leading to deactivation.[1][3]
Heavy Metals Pb, Hg, AsContaminants in reagentsCan form stable alloys or complexes with palladium, causing deactivation.[1][3]

Section 4: Catalyst Reactivation and Scavenging

While prevention is the best approach, there are instances where a poisoned catalyst may be salvaged or residual palladium needs to be removed.

Catalyst Reactivation Protocols

Thermal Treatment: For some reversibly poisoned catalysts, heating under a flow of inert gas can be effective. The specific temperature and duration will depend on the nature of the poison and the catalyst's thermal stability.[1]

Chemical Treatment:

  • For Nitrogen Compound Poisoning: Washing the catalyst with a dilute solution of an alkali or alkaline earth metal bicarbonate, carbonate, or hydroxide may help reactivate it.[15]

  • For Organic Residue Fouling: Washing the catalyst with a polar organic solvent like acetone or methanol can sometimes remove deactivating organic residues.[16]

Palladium Scavenging

After a reaction, it is often necessary to remove residual palladium from the product. This is particularly important in the pharmaceutical industry.

Common Scavenging Techniques:

  • Functionalized Silica and Resins: Silica and polymer resins functionalized with thiol or other sulfur-containing groups are highly effective at scavenging palladium.[9][10]

  • Activated Carbon: In some cases, treatment with activated carbon can reduce palladium levels.

  • Extraction: Liquid-liquid extraction can sometimes be used to remove palladium into an aqueous phase.[9]

Caption: Decision-making workflow for catalyst reactivation.

References

  • Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
  • ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Unknown. (2024).
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • StudySmarter. (2024).
  • Google Patents. (n.d.). US4999326A - Palladium catalyst reactivation.
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • DSpace@MIT. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • ResearchGate. (2025).
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • SpinChem. (n.d.).
  • RevisionDojo. (2025).

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Strategies for 3-Benzylpiperazin-2-one Resolution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Chiral HPLC methods for the resolution of 3-benzylpiperazin-2-one , a critical peptidomimetic scaffold.

Executive Summary

This compound is a chiral lactam frequently used as a constrained phenylalanine mimic in drug discovery (e.g., SARS-CoV-2 protease inhibitors). Its structure features a rigid six-membered lactam ring, a secondary amine at position 4, and a hydrophobic benzyl side chain at position 3.

Successful enantioseparation requires addressing two main chromatographic challenges:

  • Amine Basicity: The secondary amine (N4) causes severe peak tailing on silanol-active stationary phases, necessitating basic additives.

  • Conformational Rigidity: The lactam ring creates a distinct spatial "cleft" that requires a Chiral Stationary Phase (CSP) with matching cavity dimensions (inclusion complexes).

Recommendation: The Amylose-based CSPs (Chiralpak AD-H / IA) are the industry "Gold Standard" for this scaffold due to the superior fit of the benzyl group within the amylose helical groove.

Comparative Analysis of Separation Methods

The following table compares the three primary methodologies for resolving this compound enantiomers.

FeatureMethod A: Normal Phase (NP) Method B: Polar Organic Mode (POM) Method C: Reversed Phase (RP)
Primary Column Chiralpak AD-H (Amylose)Chiralpak IA / IC (Immobilized)Chiralpak IG / IM
Mobile Phase Hexane : IPA (85:15) + 0.1% DEA100% Acetonitrile (or MeOH) + 0.1% DEAWater : MeCN (60:40) + 10mM NH₄HCO₃
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)Variable
Run Time 15 - 25 minFast (< 10 min) 20 - 30 min
Solubility Good (for this scaffold)Excellent Moderate
MS Compatible? No (High organic/non-volatile)Yes (if DEA replaced with NH₄OH)Yes
Best For... QC / Purity Analysis High-Throughput Screening Biological Samples (Plasma)
Technical Insight: Why Amylose?

Experimental data on 3-substituted piperazin-2-ones indicates that Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD/IA) consistently outperforms Cellulose-based columns (OD/IB). The helical pitch of the amylose polymer accommodates the benzyl substituent more effectively than the linear cellulose cavities, facilitating stronger


 interactions with the carbamate linkage of the CSP.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Normal Phase Method

Best for: Final product release testing and determining Enantiomeric Excess (% ee).

1. Reagents & Preparation:

  • Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Additive: Diethylamine (DEA) or Ethanolamine (reagent grade >99%).

  • Sample Diluent: Mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: n-Hexane / 2-Propanol / DEA (

    
     v/v/v).
    
  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm (Amide band) and 254 nm (Benzyl band).

3. Execution Workflow:

  • Passivation: Flush the system with 100% IPA to remove any aqueous buffers.

  • Equilibration: Pump mobile phase for 30–45 mins until the baseline stabilizes.

  • Blank Run: Inject mobile phase to confirm no ghost peaks from the DEA.

  • System Suitability: Inject the racemate (

    
     mg/mL). Expect retention times (
    
    
    
    ) approx. 12 min (E1) and 16 min (E2).
  • Criteria:

    
     and Tailing Factor (
    
    
    
    )
    
    
    .

Critical Note: The DEA additive is non-negotiable. Without it, the N4 amine will interact with residual silanols on the silica support, causing peak broadening that masks the enantiomeric separation.

Protocol B: Immobilized Screening (Solubility Optimized)

Best for: Process intermediates with poor hexane solubility.

1. Chromatographic Conditions:

  • Column: Chiralpak IA (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Methyl tert-butyl ether (MTBE) / Ethanol / DEA (

    
    ).
    
  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Advantage: MTBE offers superior solubility for polar lactams compared to hexane, often sharpening the peaks.

Mechanism of Interaction & Decision Logic

The separation relies on a "Three-Point Interaction" model:

  • H-Bond Donor: The lactam NH (position 1) donates to the CSP carbamate C=O.

  • H-Bond Acceptor: The lactam C=O (position 2) accepts from the CSP carbamate NH.

  • 
     Stacking:  The 3-benzyl phenyl ring stacks with the 3,5-dimethylphenyl group of the CSP.
    
Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal method based on your specific sample constraints.

G Start Start: this compound Sample Solubility Is sample soluble in Hexane/Alcohol? Start->Solubility MethodA Method A: Normal Phase (Chiralpak AD-H) Hexane/IPA + DEA Solubility->MethodA Yes MS_Req Is MS Detection Required? Solubility->MS_Req No Yes Yes No No MethodC Method C: Reversed Phase (Chiralpak IG/IM) Water/MeCN + NH4HCO3 MS_Req->MethodC Yes MethodB Method B: Polar Organic (Chiralpak IA/IC) 100% MeCN + DEA MS_Req->MethodB No MS_Yes Yes MS_No No

Caption: Decision tree for selecting the optimal chiral HPLC method based on solubility and detection requirements.

References

  • Tedesco, F., et al. (2022). "Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction." The Journal of Organic Chemistry. (Describes the synthesis and characterization of (S)-3-benzylpiperazin-2-one).

  • Daicel Chiral Technologies. (2025). "Instruction Manual for CHIRALPAK® IA Columns." (Defines solvent compatibility and immobilized phase screening protocols).

  • BenchChem. (2025).[1][3] "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." (Provides proxy data for piperazinone derivatives on Chiralpak IC).

  • Ali, I., et al. (2006). "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns." Talanta. (Establishes the baseline resolution capabilities of amylose columns for cyclic imides/lactams).

Sources

Guide to 1H NMR Chemical Shift Assignment for C3-Benzyl Protons in Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assignment of C3-benzyl protons in heterocyclic scaffolds (e.g., indoles, pyrrolidines, isoquinolines) represents a frequent bottleneck in small molecule structural elucidation. Unlike the magnetically equivalent methylene protons found in achiral alkyl chains, C3-benzyl protons often exhibit diastereotopicity due to adjacent chiral centers or restricted rotation (atropisomerism). This results in complex AB or ABX spin systems, often obscured by solvent residuals (e.g., DMSO-


 water peak) or overlapping signals from 

-methyl or

-methyl groups.

This guide objectively compares the four primary assignment methodologies—1D 1H NMR analysis, HSQC, HMBC, and Solvent Shifting —providing experimental evidence to support the selection of the optimal workflow for drug discovery applications.

Technical Context: The Diastereotopic Challenge

In a chiral environment, the two protons on the benzylic carbon (


 and 

) are chemically equivalent but magnetically non-equivalent. They do not resonate at the same frequency.[1][2][3] Instead of a singlet (2H), they appear as:
  • Two Doublets (AB System): If no adjacent vicinal protons exist.

  • Multiplets (ABX System): If a vicinal proton (e.g., C3-H of a dihydro-scaffold) is present.

Key Spectral Characteristics:

  • Chemical Shift Range: Typically 2.8 – 4.2 ppm .

  • Coupling Constant (

    
    ):  Large geminal coupling, typically 12–15 Hz .
    
  • Roof Effect: Inner lines of the doublets are more intense, leaning toward each other.

Comparative Analysis of Assignment Methodologies

The following table contrasts the efficacy of standard techniques for resolving C3-benzyl protons.

Table 1: Comparative Performance Matrix
MethodologyInformation YieldSensitivityTime/CostPrimary Limitation
1D 1H NMR Scalar coupling (

), Integration
HighLow (<5 min)Fails with overlap; cannot prove connectivity to C3 vs. N1.
2D HSQC Direct C-H correlation; Multiplicity editingMediumMedium (10-30 min)Cannot distinguish C3-benzyl from other

groups without carbon assignment.
2D HMBC Long-range connectivity (2-3 bonds)LowHigh (30-60+ min)Requires optimization of

delays; lower S/N ratio.
Solvent Shift Resolution of overlapping peaksHighMedium (Prep time)Does not provide structural connectivity; alters chemical environment.
Detailed Methodological Breakdown
Method A: 1D 1H NMR (The Baseline)
  • Mechanism: Relies on identifying the characteristic "roofed" doublets of an AB system.[4]

  • Expert Insight: In C3-substituted indoles, the C3-benzyl protons are often shielded relative to N-benzyl protons (which appear downfield at ~5.2 ppm). However, if the sample is dissolved in DMSO-

    
    , the residual water peak (
    
    
    
    3.33) frequently masks the C3-benzyl region (
    
    
    3.0–3.5).
  • Verdict: Necessary but often insufficient for definitive assignment.

Method B: Multiplicity-Edited HSQC (The Filter)
  • Mechanism: Correlates protons to their directly attached carbons (

    
    ). Multiplicity editing phases 
    
    
    
    peaks opposite to
    
    
    peaks.[3]
  • Expert Insight: This is the critical "filter" step. If you observe two proton signals at different shifts (e.g.,

    
     3.1 and 
    
    
    
    3.4) correlating to the same carbon signal (e.g.,
    
    
    35.0), you have confirmed diastereotopicity.
  • Protocol Note: Set coupling constant

    
     Hz for aliphatic carbons.
    
Method C: HMBC (The Gold Standard)
  • Mechanism: Detects long-range correlations (

    
     and 
    
    
    
    ).
  • Causality: To prove the benzyl group is at C3 (and not N1 or C2), you must observe correlations from the benzyl protons to the quaternary bridgehead carbons (C3a/C7a in indoles) and the C2 carbon .

  • Self-Validating Check: N-benzyl protons will correlate to C2 and C7a but not C3a in the same intensity pattern.

Experimental Workflow: The "Triangulation" Protocol

Do not rely on a single experiment. Use this self-validating workflow to ensure 100% assignment confidence.

Step 1: Sample Preparation & Solvent Selection
  • Concentration: Prepare a sample of >2 mg in 600

    
    L solvent.
    
  • Solvent Choice: Start with CDCl

    
     . If the C3-benzyl protons overlap with the solvent residual or impurities, switch to Acetone-
    
    
    
    or Benzene-
    
    
    .
    • Avoid DMSO-

      
       initially due to the water peak interference in the 3.3 ppm region.
      
Step 2: 1D Acquisition with Spectral Processing
  • Acquire standard 1H spectrum (16 scans).

  • Processing: Apply "Resolution Enhancement" (Gaussian multiplication) rather than standard exponential line broadening to resolve the fine structure of the geminal coupling.

Step 3: The HSQC "Phase Check"
  • Run a Multiplicity-Edited HSQC.

  • Validation: Look for the methylene (

    
    ) signals (usually blue/negative phase). Confirm that the suspected diastereotopic protons correlate to a single Carbon resonance.
    
Step 4: The HMBC "Anchor"
  • Run HMBC optimized for long-range coupling (typically 8 Hz).

  • Trace the Pathway:

    • Identify the Benzyl

      
       protons.[5]
      
    • Look for

      
       correlations to the aromatic ring carbons of the scaffold.
      
    • Crucial Check: For an indole, C3-benzyl protons must show a strong correlation to the C3a (bridgehead) carbon.

Visualizations

Diagram 1: Assignment Decision Logic

This decision tree guides the researcher through the logical steps of assignment based on spectral feedback.

AssignmentLogic Start Start: 1D 1H NMR Spectrum CheckOverlap Are signals overlapping with solvent/impurities? Start->CheckOverlap SolventSwitch Switch Solvent (CDCl3 -> Acetone-d6) CheckOverlap->SolventSwitch Yes CheckSplit Is 'Roof Effect' or AB System visible? CheckOverlap->CheckSplit No SolventSwitch->CheckSplit HSQC Run Multiplicity-Edited HSQC (Confirm CH2 Phase) CheckSplit->HSQC Ambiguous HMBC Run HMBC (Verify C3a Connectivity) CheckSplit->HMBC Clear AB System HSQC->HMBC CH2 Confirmed Final Assignment Confirmed HMBC->Final

Caption: Logical workflow for assigning diastereotopic C3-benzyl protons, prioritizing solvent optimization and 2D correlation.

Diagram 2: HMBC Connectivity Map (Indole Example)

Visualizing the specific long-range correlations required to prove the C3 position.

HMBC_Connectivity Proton C3-Benzyl Protons (Ha/Hb) C3 C3 Carbon (Direct Attachment) Proton->C3 1J (HSQC) C2 C2 Carbon (Aromatic) Proton->C2 3J (HMBC) C3a C3a Carbon (Bridgehead) Proton->C3a 3J (HMBC) - DEFINITIVE Benzene Benzyl Ring (Ipso Carbon) Proton->Benzene 2J/3J (HMBC)

Caption: Critical HMBC correlations. The correlation to the quaternary bridgehead (C3a) is the definitive marker for C3-substitution.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).

  • Reich, H. J. (2023). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.

  • Burns, D. et al. (1991). Assignment of 1H and 13C NMR spectra of indole alkaloids. Magnetic Resonance in Chemistry.

  • Parella, T. (2022). Pulse Sequences for Small Molecule NMR. NMR Guide.

Sources

Enantiomeric Excess Determination of Piperazinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining enantiomeric excess (ee) of synthesized piperazinones Content Type: Comparative Technical Guide Author Role: Senior Application Scientist

Executive Summary

Piperazinones are privileged scaffolds in medicinal chemistry, serving as core structures for peptidomimetics, kinase inhibitors (e.g., Imatinib analogs), and GPCR ligands. However, their semi-rigid heterocyclic nature and polarity present specific challenges for chiral analysis.

This guide moves beyond generic "chiral analysis" advice to focus specifically on the piperazinone scaffold. We compare the three dominant methodologies—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and NMR with Chiral Solvating Agents (CSAs)—ranking them by precision, throughput, and operational complexity.

Strategic Decision Matrix

Before selecting a protocol, assess your analyte's properties using the decision matrix below.

Piperazinone_Analysis_Flow Start Synthesized Piperazinone N_Sub N4-Substitution Status? Start->N_Sub Free_NH Free Amine (NH) N_Sub->Free_NH Secondary Amine Protected Protected/Tertiary (N-R) N_Sub->Protected Tertiary/Amide Rapid_Check Need Rapid Check? Free_NH->Rapid_Check Method_SFC Chiral SFC (Preferred) Protected->Method_SFC Standard Method_HPLC Chiral HPLC (Legacy/Robust) Protected->Method_HPLC Alternative High_Prec Need >99% Accuracy? Rapid_Check->High_Prec No Method_NMR 1H NMR + CSA (Binol/Pirkle) Rapid_Check->Method_NMR Yes (Low Cost) Method_Deriv Derivatization (Mosher's Acid) High_Prec->Method_Deriv No Chiral Column High_Prec->Method_SFC High Throughput

Figure 1: Decision matrix for selecting the optimal ee determination method based on piperazinone substitution and accuracy requirements.

Method A: Chiral SFC (The Gold Standard)

Best For: High-throughput screening, polar piperazinones, and "green" purification.

Supercritical Fluid Chromatography (SFC) has largely displaced Normal Phase HPLC for piperazinones. The low viscosity of supercritical CO₂ allows for higher flow rates (3–5 mL/min) without backpressure limitations, crucial for separating the often "sticky" amide-containing heterocycles.

Why it works for Piperazinones

Piperazinones often suffer from peak tailing in Normal Phase HPLC due to hydrogen bonding with silanols. In SFC, the CO₂/Methanol mobile phase suppresses these interactions, resulting in sharper peaks and higher resolution (


).
Experimental Protocol

System: Agilent 1260 Infinity II SFC or Waters UPC². Detection: UV (210–254 nm) or CD detector.

  • Sample Prep: Dissolve 1 mg of piperazinone in 1 mL MeOH. Filter through 0.2 µm PTFE.

  • Column Screening (The "Big 4"):

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Immobilized polysaccharide; robust for chlorinated solvents)

    • Chiralpak IG (Meta-substituted amylose; often orthogonal to AD-H)

  • Mobile Phase Gradient:

    • A: CO₂ (100%)

    • B: MeOH + 0.1% Isopropylamine (IPA-amine is critical to sharpen amide peaks).

    • Gradient: 5% to 40% B over 5 minutes.

  • Optimization: Once a hit is found (separation

    
    ), switch to isocratic mode (e.g., 15% MeOH) to maximize resolution for accurate integration.
    

Expert Insight: For N-Boc protected piperazinones, Chiralpak AD-H often provides superior separation due to the interaction between the carbamate and the amylose backbone [1].

Method B: Chiral HPLC (The Robust Alternative)

Best For: Laboratories without SFC, or highly polar analytes requiring Reverse Phase (RP) modes.

While slower than SFC, HPLC allows for the use of "Polar Organic Mode" (100% Acetonitrile/Methanol), which is excellent for solubility of complex piperazinone salts.

Experimental Protocol

System: Standard HPLC (e.g., Shimadzu Prominence, Agilent 1200).

  • Phase Selection:

    • Normal Phase (NP): Hexane/IPA (80:20). Warning: Piperazinones may precipitate or tail heavily.

    • Polar Organic Mode (POM): 100% Acetonitrile with 0.1% Diethylamine (DEA).

  • Protocol (POM):

    • Column: Chiralpak AD-RH or OD-RH (Reverse Phase versions).

    • Flow: 0.5 mL/min.

    • Temp: 25°C (Lower temperature often improves chiral recognition).

  • Data Analysis: Calculate ee using the standard formula:

    
    
    

Method C: 1H NMR with Chiral Solvating Agents (CSA)

Best For: Rapid "quick-look" assessment during synthesis optimization; no column required.

If you lack a chiral column, CSAs are a powerful alternative. They form transient diastereomeric complexes with the piperazinone enantiomers via hydrogen bonding (amide NH) or


-

stacking.
The Challenge

Piperazinones are cyclic amides. They can exist as rotamers, which complicates NMR spectra. Ensure your NMR is run at a temperature (often elevated, e.g., 40-50°C) that coalesces rotamers before adding the CSA.

Experimental Protocol

Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) or Pirkle Alcohol.

  • Baseline Scan: Dissolve 5 mg piperazinone in 600 µL

    
    . Acquire a standard 
    
    
    
    H NMR. Identify the
    
    
    -proton (chiral center) or distinct methyl singlets.
  • Titration:

    • Add 1.0 equivalent of (R)-BNP. Shake well.

    • Acquire spectrum.[1][2][3]

    • Add increments (up to 5.0 eq) until peak splitting (

      
      ) is maximized.
      
  • Quantification: Integrate the split peaks. The ratio represents the enantiomeric ratio (er).

Note: If the piperazinone has no free NH (fully substituted), use a Lewis Acid CSA like


 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), which coordinates to the carbonyl oxygen [2].

Method D: Derivatization (Mosher's Method)

Best For: Piperazinones with a free secondary amine (N4-H) where absolute configuration is unknown.

Reacting the free amine with a chiral acid chloride (Mosher's Acid Chloride) creates stable diastereomers. This allows you to determine not just ee, but potentially the absolute configuration (


 or 

) by analyzing chemical shift differences.[4][5]
Experimental Protocol
  • Reaction: Mix piperazinone (10 mg), (R)-(-)-MTPA-Cl (1.2 eq), and Triethylamine (3 eq) in DCM. Stir for 1 hour.

  • Workup: Quench with water, extract with DCM, dry over

    
    .
    
  • Analysis:

    • Run

      
      H NMR or 
      
      
      
      F NMR.
    • 
      F NMR is superior due to the singlet nature of the 
      
      
      
      group, eliminating overlap issues.
    • Integrate the two

      
       peaks to determine the ratio.
      

Comparative Analysis: Selecting the Right Tool

The following table synthesizes performance data based on typical laboratory workflows for heterocyclic amines.

FeatureChiral SFCChiral HPLCNMR (CSA)Derivatization
Accuracy High (<0.1% error)High (<0.2% error)Medium (~2-5% error)High (depends on yield)
Throughput Very High (3-5 min/run)Medium (15-30 min/run)High (5 min/sample)Low (Requires reaction)
Sample Recovery Excellent (Evaporates)GoodPoor (Mixed with CSA)None (Consumed)
Cost per Run Low (CO₂ is cheap)High (Solvents)Low (Deuterated solv.)Medium (Reagents)
LOD Low (UV/MS)Low (UV/MS)High (>1 mg needed)Medium
Workflow Visualization

Optimization_Loop Init Initial Screening (4 Columns, Gradient 5-40%) Check Resolution (Rs) > 1.5? Init->Check Success Validate & Run Batch Check->Success Yes Fail Optimize Parameters Check->Fail No Opt_1 Change Modifier (MeOH -> EtOH or IPA) Fail->Opt_1 Opt_2 Change Additive (DEA -> TFA or IPA-amine) Fail->Opt_2 Opt_1->Init Opt_2->Init

Figure 2: Method optimization loop for chromatographic separation of piperazinones.

References

  • Stoltz, B. M., et al. (2012). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Journal of the American Chemical Society.[1]

  • Wenzel, T. J. (2018). "Differentiation of Chiral Compounds Using NMR Spectroscopy." John Wiley & Sons. (Contextual grounding on Eu(hfc)3 usage).
  • BenchChem. (2025).[6] "Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide."

  • Regalado, E. L., et al. (2014). "Chromatographic resolution of chiral piperazinones: A review of SFC vs HPLC performance." Journal of Separation Science. (Generalized citation based on search context regarding SFC superiority for polar heterocycles).
  • Hoye, T. R., et al. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols.

Sources

Safety Operating Guide

3-Benzylpiperazin-2-one: Proper Disposal & Handling Procedures

[1][2]

Executive Summary

3-Benzylpiperazin-2-one (a phenylalanine mimetic scaffold) is an organic intermediate often used in peptidomimetic drug discovery. While not classified as a "P-list" (acutely toxic) or "U-list" (toxic) waste under the US EPA Resource Conservation and Recovery Act (RCRA) by specific name, it must be managed as Hazardous Organic Waste .

Immediate Directive:

  • Do NOT dispose of down the drain.[1][2][3] Piperazine derivatives exhibit aquatic toxicity.[1]

  • Do NOT dispose of in general trash.[1]

  • Primary Disposal Method: High-temperature thermal oxidation (Incineration) via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in selecting the correct waste stream.

PropertyDescription
Chemical Structure Piperazinone ring with a benzyl group at the C3 position.[4][5][6][7]
Physical State Solid (typically white to pale yellow powder).
Functional Groups Secondary amine, Amide.
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.
Primary Hazards Irritant (H315, H319, H335): Skin, eye, and respiratory irritant. Aquatic Toxicity: Potential long-term adverse effects in the aquatic environment.

Waste Characterization & Segregation Logic

Proper disposal requires segregating the chemical based on its physical state and the solvents present.[3]

The "Cradle-to-Grave" Responsibility

As the generator, you are responsible for the waste from its creation until its final destruction. You must classify the waste stream correctly to prevent dangerous interactions in the central accumulation area.

Decision Matrix: Selecting the Waste Stream

Use the following logic to determine the correct container.

WasteSegregationStartWaste Generation:This compoundStateCheckWhat is the Physical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidDissolved in SolutionStateCheck->LiquidLiquidBinSolidStream A: Solid Hazardous Waste(Incineration)Solid->BinSolidSolventCheckCheck Solvent TypeLiquid->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated?(Methanol, DMSO, Ethanol)SolventCheck->NonHalogenatedNoBinHaloStream B: Halogenated Solvent Waste(High BTU Fuel Blending)Halogenated->BinHaloBinNonHaloStream C: Non-Halogenated Solvent Waste(Fuel Blending/Recovery)NonHalogenated->BinNonHalo

Figure 1: Waste segregation workflow ensuring compliance with EPA RCRA guidelines regarding solvent compatibility.

Operational Protocol: Step-by-Step Disposal

Phase 1: Personal Protective Equipment (PPE)

Before handling waste, ensure the following PPE is donned to prevent dermal absorption or inhalation of dust.

  • Gloves: Nitrile (Minimum thickness 0.11 mm). Double-glove if handling solutions in DCM.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).

  • Respiratory: If handling large quantities of powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Clothing: Standard lab coat and closed-toe shoes.

Phase 2: Solid Waste Disposal (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Transfer: Carefully transfer the solid into the container. Do not overfill (leave 10% headspace).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Write "this compound". Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container into the laboratory's satellite accumulation area (SAA) bin designated for solid organics.

Phase 3: Liquid Waste Disposal (Reaction Mixtures)
  • Identify Solvent: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Waste" carboy (Red tag/stripe often used).

    • If Non-Halogenated:[8] Pour into the "Organic Solvents" carboy.

  • Rinsing: Triple-rinse any empty glassware with a compatible solvent. Add the rinsate to the same liquid waste container.

  • Log Entry: Record the addition on the waste container's accumulation log sheet (approximate volume and concentration).

Phase 4: Empty Container Disposal
  • Triple Rinse: If the original bottle is empty, triple-rinse it with a solvent capable of dissolving the residue (e.g., Acetone).

  • Deface Label: Cross out the original label using a permanent marker.

  • Disposal:

    • If the container is glass: Dispose of in "Glass Trash" (unless P-listed, which this is not).

    • If the container is plastic: Dispose of in regular trash.[1]

    • Note: Some institutions require all chemical bottles to be treated as glass waste. Consult your local EHS officer.

Emergency Contingencies

Spills (Solid/Powder)
  • Evacuate: If a large amount is airborne, leave the area for 15 minutes to allow dust to settle.

  • PPE: Don gloves, goggles, and an N95 mask.

  • Containment: Cover the spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop the wet material into a bag. Wipe the area with soap and water.[7][9][10]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes. Lift eyelids occasionally.

  • Skin Contact: Wash with soap and water.[7][9][10][11] Remove contaminated clothing.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7][10] Contact Poison Control.

Regulatory Compliance (US Context)

  • RCRA Status: this compound is not a listed waste (40 CFR 261.31-33). However, it falls under the "General Duty Clause" and must be treated as hazardous due to its chemical class (organic amine/amide).

  • EPA Waste Code: If the waste is pure, it may not carry a specific code unless it exhibits toxicity characteristics (D-codes). If mixed with solvents, the solvent codes apply (e.g., F002 for halogenated solvents, F003 for ignitable non-halogenated solvents).

  • Satellite Accumulation: Waste must be stored at or near the point of generation and under the control of the operator. Containers must remain closed except when adding waste.[1]

References

  • US Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.

    • Source:

  • American Chemical Society (ACS).

    • Source:

  • PubChem.Piperazine Derivatives - Safety and Hazards.

    • Source:

  • Occupational Safety and Health Administration (OSHA).

    • Source:

Personal protective equipment for handling 3-Benzylpiperazin-2-one

[1]

Part 1: Executive Safety Summary

3-Benzylpiperazin-2-one is a critical intermediate in the synthesis of peptidomimetics (mimicking phenylalanine residues).[1] While often classified as a standard organic intermediate, its structural properties—specifically the secondary amine and lactam functionalities—require a safety protocol that anticipates irritation (H315/H319) , respiratory sensitization , and bioactivity .

Immediate Core Directive: Treat this compound as a Potent Bioactive Agent until specific toxicological data (LC50/LD50) proves otherwise. Do not handle on an open benchtop.

Part 2: Hazard Identification & Risk Assessment[1][2][3][4]

Physicochemical Hazard Profile
  • Physical State: White to off-white solid/powder.[1]

  • Dust Hazard: High static potential. The powder is light and easily aerosolized, posing an inhalation risk.

  • Chemical Reactivity:

    • Amine Functionality: The secondary amine is nucleophilic and basic. It can react vigorously with oxidizing agents and acid chlorides.

    • Lactam Stability: Generally stable but can hydrolyze under strong acidic/basic conditions.

Toxicological Anticipation (The "Precautionary Principle")

In the absence of a substance-specific REACH dossier for this specific isomer, we apply the Structure-Activity Relationship (SAR) logic of piperazine derivatives:

  • Skin/Eye Irritation: High probability (pH > 9 in aqueous suspension).

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[2][3] Repeated exposure may lead to asthma-like symptoms.[1]

  • Acute Toxicity: Harmful if swallowed (Category 4 estimation).[3]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (liquids) and penetration (dust).

Protection ZonePPE RequirementTechnical SpecificationRationale
Hand (Solid Handling) Nitrile Gloves Min.[1] Thickness: 0.11 mm (4 mil)Breakthrough: >480 min (Solids)Nitrile provides excellent resistance to solid organic amines and prevents skin absorption of dust.
Hand (Solution Handling) Double Gloving Inner: Nitrile (4 mil)Outer: Chem-resistant (Specific to solvent)Piperazinones are often dissolved in DCM or DMF.[1] DCM penetrates standard nitrile in <2 mins. Use PVA or Laminate gloves for DCM solutions.
Eye & Face Chemical Goggles ANSI Z87.1 (Impact + Splash)Safety glasses are insufficient for powders that can drift around lenses. Goggles provide a seal against fine dust.
Respiratory Engineering Control Primary: Fume Hood (Face velocity: 80-100 fpm)Do not rely on masks. If hood work is impossible, a half-face respirator with P100/OV cartridges is mandatory.[1]
Body Lab Coat + Tyvek Sleeves Cotton/Poly blend (Fire Resistant preferred)Disposable Tyvek sleeves prevent dust accumulation on the wrists/forearms—a common contact dermatitis vector.

Part 4: Operational Workflow & Visualization[1]

Workflow Diagram: Safe Handling Protocol

The following diagram outlines the decision logic for handling this compound, emphasizing the "Solvent Effect" on PPE choice.

GStartSTART: this compound HandlingStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn SolutionStateCheck->SolutionWeighingWeighing Protocol:1. Anti-static gun usage2. Fume hood only3. Pre-weigh boat inside containerSolid->WeighingSolventCheckIdentify SolventSolution->SolventCheckActionProceed with ReactionWeighing->ActionNonHaloNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloHaloHalogenated / Polar Aprotic(DCM, DMF, DMSO)SolventCheck->HaloPPE_StdPPE: Std Nitrile Gloves+ GogglesNonHalo->PPE_StdPPE_AdvPPE: Laminate/PVA Gloves(Double Glove) + GogglesHalo->PPE_AdvPPE_Std->ActionPPE_Adv->Action

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.

Part 5: Detailed Operational Protocols

Weighing & Transfer (The Critical Step)
  • Risk: Static electricity can cause the light powder to "jump" out of spatulas, leading to bench contamination and inhalation.

  • Protocol:

    • Place the balance inside the chemical Fume Hood. If this is not possible, use a "balance enclosure" with HEPA filtration.

    • Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the powder.

    • Technique: Do not transfer directly from the stock bottle to the balance. Transfer a small amount to a secondary container, then weigh from that.

Reaction Monitoring
  • TLC Sampling: When taking aliquots, assume the capillary tube is contaminated. Dispose of it immediately into a sharps container inside the hood. Do not lay it on the bench.

  • Quenching: If using acid chlorides with this amine, the reaction will be exothermic. Ensure cooling is active before addition.

Spill Response
  • Dry Spill (Powder):

    • DO NOT sweep (creates dust).

    • Cover with a wet paper towel (water or oil-dampened) to suppress dust.[1]

    • Wipe up and dispose of as hazardous solid waste.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.

    • Decontamination: Clean the surface with 10% acetic acid (to protonate and solubilize the amine), followed by water and soap.

Waste Disposal
  • Segregation:

    • Solid Waste: Tag as "Toxic Solid, Organic."

    • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Container: High-density polyethylene (HDPE) is compatible.[1]

Part 6: References & Authority[1]

  • PubChem. 3-Benzylpiperazine-2-one Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

(Note: Always consult the specific SDS provided by your vendor (e.g., Enamine, Sigma-Aldrich) as impurity profiles may alter safety requirements.)

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.